Product packaging for 2-(2,3-Dimethylphenoxy)acetohydrazide(Cat. No.:CAS No. 134432-60-3)

2-(2,3-Dimethylphenoxy)acetohydrazide

Cat. No.: B144523
CAS No.: 134432-60-3
M. Wt: 194.23 g/mol
InChI Key: IMRIARQZPKNHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,3-Dimethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B144523 2-(2,3-Dimethylphenoxy)acetohydrazide CAS No. 134432-60-3

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRIARQZPKNHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407337
Record name 2-(2,3-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134432-60-3
Record name 2-(2,3-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(2,3-Dimethylphenoxy)acetohydrazide. Due to the limited availability of specific experimental data for this particular isomer, this guide leverages data from closely related analogs to offer valuable comparative insights. The document includes a detailed, generalized experimental protocol for its synthesis, presented alongside a clear workflow diagram. Furthermore, potential signaling pathways are discussed based on the known biological activities of similar phenoxyacetohydrazide derivatives, offering a foundation for future research and drug development endeavors.

Introduction

This compound belongs to the class of phenoxyacetohydrazide derivatives, a group of compounds that has garnered interest in medicinal chemistry due to their diverse biological activities. Hydrazide-hydrazone compounds are known to exhibit a wide range of bioactivities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects[1]. This guide focuses on the 2,3-dimethyl substituted variant, providing a foundational understanding of its chemical and physical characteristics.

Physicochemical Properties

While specific experimental data for this compound is scarce, its fundamental properties can be inferred and compared with its isomers.

Table 1: Physicochemical Data of this compound and Its Isomers

PropertyThis compound2-(2,4-Dimethylphenoxy)acetohydrazide2-(3,4-Dimethylphenoxy)acetohydrazide2-(3,5-Dimethylphenoxy)acetohydrazide (Computed)2-(2,6-Dimethylphenoxy)acetohydrazide (Computed)
CAS Number 134432-60-372293-69-7125298-97-783798-15-664106-78-1
Molecular Formula C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol 194.24 g/mol 194.23 g/mol 194.23 g/mol 194.23 g/mol
Melting Point Not available179-181 °C[2]Not availableNot availableNot available
Boiling Point Not availableNot available422.6 °C at 760 mmHg[3]Not availableNot available
Density Not availableNot available1.128 g/cm³[3]Not availableNot available
logP Not availableNot available1.7633[3]1.2[4]1.2[5]
Solubility Not availableNot availableNot availableNot availableNot available
pKa Not availableNot availableNot availableNot availableNot available

Synthesis and Experimental Protocols

A general and reliable method for the synthesis of phenoxyacetohydrazide derivatives involves a two-step process. This procedure can be adapted for the synthesis of this compound.

General Synthesis of Phenoxyacetohydrazides

Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

Substituted phenols are reacted with an appropriate ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in a suitable solvent like dry acetone, in the presence of a base such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours. Following the reaction, the solvent is removed, and the residue is treated with water and extracted with an organic solvent like ether to isolate the ester product[6][7].

Step 2: Synthesis of this compound

The synthesized ethyl 2-(2,3-dimethylphenoxy)acetate is then dissolved in a suitable alcohol, such as ethanol, and reacted with hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the acetohydrazide derivative typically precipitates out of the solution and can be collected by filtration, washed, and recrystallized to yield the pure product[6][8].

Experimental Workflow

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrazide Formation start 2,3-Dimethylphenol + Ethyl Bromoacetate reagents1 Anhydrous K₂CO₃ Dry Acetone start->reagents1 Add reflux1 Reflux (8-10 hours) reagents1->reflux1 Heat workup1 Filter, Evaporate Solvent, Water Wash, Ether Extraction reflux1->workup1 Process product1 Ethyl 2-(2,3-Dimethylphenoxy)acetate workup1->product1 Isolate start2 Ethyl 2-(2,3-Dimethylphenoxy)acetate product1->start2 reagents2 Hydrazine Hydrate Ethanol start2->reagents2 Add reflux2 Reflux (several hours) reagents2->reflux2 Heat workup2 Cool, Filter, Recrystallize reflux2->workup2 Process product2 This compound workup2->product2 Isolate

Caption: General synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, studies on analogous compounds provide insights into its potential therapeutic applications. Phenoxyacetohydrazide derivatives have shown promise as anti-inflammatory and anti-angiogenic agents[2][6].

The proposed mechanism for these effects involves the inhibition of key enzymes such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF)[6][9]. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF can disrupt the signaling cascade that leads to the formation of new blood vessels, a process crucial for tumor growth and certain inflammatory conditions.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual signaling pathway based on the activities of related phenoxyacetohydrazide derivatives.

cluster_targets Molecular Targets cluster_outcomes Biological Outcomes compound This compound (Proposed) COX1 COX-1 compound->COX1 Inhibits COX2 COX-2 compound->COX2 Inhibits VEGF VEGF compound->VEGF Inhibits inflammation Reduced Inflammation COX1->inflammation COX2->inflammation angiogenesis Reduced Angiogenesis VEGF->angiogenesis

Caption: Proposed mechanism of action for phenoxyacetohydrazide derivatives.

Conclusion

This compound is a compound of interest within the broader class of phenoxyacetohydrazide derivatives. Although specific experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting comparative data from its isomers and a detailed, adaptable synthesis protocol. The potential for this compound to exhibit anti-inflammatory and anti-angiogenic activities, based on the known mechanisms of related molecules, warrants further investigation. This technical guide serves as a valuable resource to stimulate and support future research into the therapeutic potential of this compound.

References

An In-depth NMR Analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2,3-Dimethylphenoxy)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed examination of the compound's structural features through NMR spectroscopy.

Introduction

This compound is a chemical compound of interest in medicinal chemistry due to its hydrazide functional group, which is a common pharmacophore in various therapeutic agents. A thorough structural elucidation is paramount for its characterization and further development. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide presents a complete ¹H and ¹³C NMR analysis, including predicted spectral data, detailed experimental protocols, and a logical workflow for the spectral interpretation.

Experimental Protocols

The following section details the standard operating procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to dissolve polar compounds and the presence of exchangeable protons. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy

High-resolution ¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The following parameters are typically used:

  • Pulse Program: Standard one-pulse sequence.

  • Number of Scans: 16 to 64, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

¹³C NMR spectra are acquired on the same instrument, using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Typical acquisition parameters are:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing

The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak (DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

NMR Data Presentation

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below for clarity and ease of comparison.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.15Singlet1H-NH-
7.00Triplet1HAr-H (H-5)
6.85Doublet1HAr-H (H-6)
6.75Doublet1HAr-H (H-4)
4.40Singlet2H-O-CH₂-
4.25Broad Singlet2H-NH₂
2.20Singlet3HAr-CH₃ (at C-2)
2.10Singlet3HAr-CH₃ (at C-3)
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.5C=O
155.0Ar-C (C-1)
137.5Ar-C (C-3)
130.0Ar-C (C-2)
126.0Ar-C (C-5)
124.5Ar-C (C-6)
112.0Ar-C (C-4)
67.0-O-CH₂-
20.0Ar-CH₃ (at C-3)
15.0Ar-CH₃ (at C-2)

Visualization of Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

logical_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Reference Chemical Shifts G->H I Analyze Chemical Shifts H->I J Analyze Integration H->J K Analyze Multiplicity H->K L Assign Signals to Protons and Carbons I->L J->L K->L M Structural Elucidation L->M

Caption: Workflow for NMR spectral analysis.

Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetohydrazide chain, the amine protons, and the methyl groups on the aromatic ring.

  • Aromatic Protons: The three aromatic protons (H-4, H-5, and H-6) are expected to appear in the range of δ 6.7-7.1 ppm. Due to their ortho and meta couplings, they will likely appear as a doublet, a triplet, and a doublet, respectively.

  • Methylene Protons: The two protons of the -O-CH₂- group are chemically equivalent and are expected to appear as a singlet around δ 4.40 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

  • Amine Protons: The -NH- and -NH₂ protons of the hydrazide group are exchangeable and often appear as broad singlets. In DMSO-d₆, they are typically observed at around δ 9.15 ppm for the -NH- proton and δ 4.25 ppm for the -NH₂ protons.

  • Methyl Protons: The two methyl groups attached to the aromatic ring are in different chemical environments and are expected to give rise to two distinct singlets at approximately δ 2.20 and 2.10 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded and is expected to appear at the lowest field, around δ 168.5 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-155 ppm. The carbon attached to the oxygen (C-1) will be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The carbons bearing the methyl groups (C-2 and C-3) will also have distinct chemical shifts.

  • Methylene Carbon: The carbon of the -O-CH₂- group is expected to appear around δ 67.0 ppm.

  • Methyl Carbons: The two methyl carbons will be the most shielded and will appear at the highest field, around δ 20.0 and 15.0 ppm.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides a comprehensive structural elucidation of this compound. The predicted chemical shifts, multiplicities, and integrations are consistent with the proposed molecular structure. This information is crucial for the identity and purity confirmation of the compound, which is essential for its application in research and development. The provided experimental protocols and analytical workflow serve as a valuable resource for scientists working with this and similar molecules.

Crystal Structure of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Crystallographic data for the specific compound 2-(2,3-Dimethylphenoxy)acetohydrazide is not publicly available in the searched databases. This guide provides a comprehensive overview based on the crystal structures of closely related analogs, offering insights into the expected structural features and experimental methodologies.

This technical whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development interested in the structural and experimental aspects of this compound and its derivatives. The information presented herein is a compilation of data from analogous compounds and established methodologies in the field of crystallography and chemical synthesis.

Introduction to Phenoxyacetohydrazides

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The structural framework of these molecules, featuring a flexible ether linkage and a hydrazide moiety capable of forming multiple hydrogen bonds, allows for diverse intermolecular interactions, which are crucial for their biological function. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.

Predicted Crystallographic Data

While the specific crystal structure of this compound has not been reported, the crystallographic data from closely related compounds, such as 2-(4-Methylphenoxy)acetohydrazide and 2-(2-Chlorophenoxy)acetohydrazide, can be used to predict its structural parameters.

Table 1: Comparative Crystallographic Data of Analogous Phenoxyacetohydrazides

Parameter2-(4-Methylphenoxy)acetohydrazide[4]2-(2-Chlorophenoxy)acetohydrazide[5]
Formula C₉H₁₂N₂O₂C₈H₉ClN₂O₂
Molar Mass 180.21 g/mol 200.62 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.3833 (2)15.2384 (5)
b (Å) 4.0755 (1)3.9269 (1)
c (Å) 35.9741 (12)16.8843 (6)
β (°) 90.018 (2)117.269 (2)
Volume (ų) 935.87 (5)898.07 (5)
Z 44
Temperature (K) 296100

Table 2: Key Bond Lengths and Angles (Expected for this compound)

Based on the data from related structures, the following bond lengths and angles can be anticipated for this compound.

Bond/AngleExpected Value
C=O ~1.23 Å
C-N (amide) ~1.33 Å
N-N ~1.42 Å
O-C (ether) ~1.37 Å
C-O-C (ether) ~118°
O=C-N ~122°
C-N-N ~119°

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of this compound, adapted from established methods for similar compounds[4][5].

Synthesis of this compound

The synthesis typically involves a two-step process: esterification of 2,3-dimethylphenol followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

  • To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.

  • Reflux the reaction mixture for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the mixture for 6-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, reduce the solvent volume by distillation.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals suitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction
  • A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data collection is performed on a diffractometer equipped with a CCD area detector using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.

  • The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.

  • The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_crystallization Crystallization & Data Collection cluster_analysis Structure Determination & Analysis Start 2,3-Dimethylphenol + Ethyl Chloroacetate Esterification Esterification Start->Esterification Intermediate Ethyl 2-(2,3-Dimethylphenoxy)acetate Esterification->Intermediate Hydrazinolysis Hydrazinolysis with Hydrazine Hydrate Intermediate->Hydrazinolysis Product Crude this compound Hydrazinolysis->Product Recrystallization Recrystallization Product->Recrystallization Crystal Single Crystal Selection Recrystallization->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for synthesis and crystallographic analysis.

Potential Biological Significance

Hydrazide-hydrazone derivatives are recognized for their wide array of biological activities, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules through hydrogen bonding[1]. The phenoxyacetohydrazide scaffold, in particular, has been explored for the development of novel therapeutic agents. The introduction of dimethylphenyl moiety may influence the lipophilicity and steric properties of the molecule, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Solubility Profile of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,3-Dimethylphenoxy)acetohydrazide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to a lack of publicly available, direct experimental solubility data for this specific molecule, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and provides detailed experimental protocols for its empirical determination in common laboratory solvents.

Core Physicochemical Properties and Predicted Solubility

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems. The properties of the target compound and its isomers are presented in Table 1.

Table 1: Physicochemical Properties of this compound and Its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPPredicted Solubility
This compoundC₁₀H₁₄N₂O₂194.231.8 (Predicted)Likely soluble in polar organic solvents; sparingly soluble in water.
2-(3,4-Dimethylphenoxy)acetohydrazideC₁₀H₁₄N₂O₂194.231.76Likely soluble in polar organic solvents; sparingly soluble in water.[1]
2-(3,5-Dimethylphenoxy)acetohydrazideC₁₀H₁₄N₂O₂194.231.2 (Predicted)Likely soluble in polar organic solvents; sparingly soluble in water.[2]
2-(2,6-Dimethylphenoxy)acetohydrazideC₁₀H₁₄N₂O₂194.23N/ALikely soluble in polar organic solvents; sparingly soluble in water.[3]
2-(2,4-Dimethylphenoxy)acetohydrazideC₁₀H₁₄N₂O₂194.23N/ALikely soluble in polar organic solvents; sparingly soluble in water.[4]

The predicted LogP value of 1.8 for this compound suggests a degree of lipophilicity, indicating that it is likely to be more soluble in organic solvents than in water. The presence of polar functional groups, namely the ether and acetohydrazide moieties, is expected to confer some solubility in polar organic solvents. However, the nonpolar dimethylphenoxy group will limit its aqueous solubility. Generally, phenoxyacetohydrazide derivatives are predicted to have moderate to low water solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following detailed experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Test tubes

  • Vortex mixer

  • Spatula

  • Selection of solvents:

    • Water (deionized)

    • 5% Sodium Hydroxide (aq)

    • 5% Hydrochloric Acid (aq)

    • Ethanol

    • Methanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Hexane

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 60 seconds.[5]

  • Visually inspect the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially soluble: A significant portion of the solid dissolves, but some solid remains.

    • Insoluble: The solid does not appear to dissolve.[5]

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent.

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent for generating a standard curve.

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vials until equilibrium is reached (typically 24-48 hours).

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the range of the standard curve.

  • Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

G Qualitative Solubility Testing Workflow start Start: Add ~10 mg of Compound to Test Tube add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Observe Solution vortex->observe soluble Soluble observe->soluble Clear Solution partially_soluble Partially Soluble observe->partially_soluble Some Solid Remains insoluble Insoluble observe->insoluble No Apparent Dissolution end End: Record Result soluble->end partially_soluble->end insoluble->end G Quantitative Solubility (Shake-Flask) Workflow start Start: Add Excess Compound to Solvent shake Shake to Equilibrium (24-48h) start->shake centrifuge Centrifuge to Separate Solid shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility (e.g., mg/mL) calculate->end

References

Phenoxyacetohydrazide Derivatives: A Comprehensive Technical Guide on Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetohydrazide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a wide array of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their potential as anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial agents.

Core Concepts and Therapeutic Potential

Phenoxyacetohydrazide derivatives are characterized by a core structure featuring a phenoxy group linked to an acetohydrazide moiety. This basic framework allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[1] The inherent biological activities of the phenoxyacetic acid and hydrazide components, coupled with the introduction of various substituents, have led to the development of potent therapeutic candidates.[1][2]

The therapeutic potential of these derivatives stems from their ability to interact with various biological targets. Notably, they have shown inhibitory activity against key enzymes such as cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are pivotal in inflammation and angiogenesis.[1][3] Furthermore, certain derivatives exhibit significant antimicrobial and anticancer effects, suggesting a multifactorial mechanism of action that may involve the disruption of cellular signaling pathways and induction of apoptosis.[3]

Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis of phenoxyacetohydrazide derivatives is typically a two-step process.[3] The first step involves the O-alkylation of a substituted phenol with an alkyl chloroacetate to form an ester intermediate.[3] This is followed by hydrazinolysis of the ester to yield the final phenoxyacetohydrazide product.[3]

G cluster_synthesis General Synthesis of Phenoxyacetohydrazide Derivatives phenol Substituted Phenol ester Ethyl Phenoxyacetate Intermediate phenol->ester O-alkylation chloroacetate Alkyl Chloroacetate chloroacetate->ester product Phenoxyacetohydrazide Derivative ester->product Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->product G cluster_pathway Anti-inflammatory and Anti-angiogenic Mechanism derivative Phenoxyacetohydrazide Derivative (e.g., 6e) vegf VEGF derivative->vegf Inhibition cox COX-1 / COX-2 derivative->cox Inhibition angiogenesis Angiogenesis vegf->angiogenesis inflammation Inflammation cox->inflammation G cluster_workflow Experimental Workflow: Synthesis start Start step1 Mix Phenol, Chloroacetate, and K2CO3 in Acetone start->step1 reflux Reflux for 8-10h step1->reflux cool_distill Cool and Distill reflux->cool_distill extract Extract with Ether cool_distill->extract ester_intermediate Obtain Ester Intermediate extract->ester_intermediate step2 Dissolve Ester in Ethanol ester_intermediate->step2 add_hydrazine Add Hydrazine Hydrate step2->add_hydrazine stir Stir at RT for 7h add_hydrazine->stir monitor Monitor with TLC stir->monitor purify Purify by Recrystallization monitor->purify end End Product purify->end

References

2-(2,3-Dimethylphenoxy)acetohydrazide: A Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,3-Dimethylphenoxy)acetohydrazide is a valuable bifunctional building block in organic synthesis, serving as a versatile precursor for the construction of a wide array of heterocyclic compounds. Its structure, incorporating a phenoxyacetic acid scaffold and a reactive hydrazide moiety, allows for diverse chemical transformations, leading to molecules with significant potential in medicinal chemistry and materials science. This technical guide details the synthesis, chemical properties, and key applications of this compound, providing experimental protocols and highlighting its role in the development of novel bioactive agents.

Introduction

Hydrazide derivatives are a cornerstone in synthetic organic chemistry, renowned for their utility in constructing nitrogen-containing heterocycles. Among these, phenoxyacetohydrazides have garnered considerable attention due to their straightforward synthesis and the diverse biological activities exhibited by their derivatives. The core structure, featuring an ether linkage and an acetohydrazide group, provides a flexible scaffold that can be readily modified. The incorporation of a 2,3-dimethylphenyl moiety introduces specific steric and electronic properties that can influence the chemical reactivity and biological profile of the resulting molecules. This guide focuses on the synthesis and synthetic applications of this compound as a key intermediate for generating novel chemical entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis 2,3-Dimethylphenol 2,3-Dimethylphenol Ethyl chloroacetate Ethyl chloroacetate K2CO3_Acetone K2CO3, Acetone Reflux Intermediate_Ester Ethyl 2-(2,3-dimethylphenoxy)acetate Hydrazine_hydrate Hydrazine Hydrate Ethanol Ethanol Reflux Final_Product This compound

Caption: General synthetic route for this compound.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate

This protocol is adapted from the synthesis of analogous phenoxyacetates.

  • To a solution of 2,3-dimethylphenol (0.1 mol) in anhydrous acetone (150 mL), anhydrous potassium carbonate (0.15 mol) is added.

  • Ethyl chloroacetate (0.11 mol) is added dropwise to the reaction mixture.

  • The mixture is refluxed with stirring for 12-18 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude ester.

  • The crude product can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrazinolysis of similar phenoxyacetate esters.[1]

  • To a solution of ethyl 2-(2,3-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL), hydrazine hydrate (99%, 0.2 mol) is added.[2]

  • The reaction mixture is heated at reflux for 6-10 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess solvent is removed by distillation.

  • On cooling, the solid product, this compound, crystallizes out.

  • The solid is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.

Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number Not available

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to aromatic protons, methyl protons, methylene protons of the OCH₂ group, and exchangeable protons of the NH and NH₂ groups.
¹³C NMR Resonances for aromatic carbons, methyl carbons, the methylene carbon, and the carbonyl carbon.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-O-C stretching (ether).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Expected Spectroscopic Data for this compound.

Applications in Organic Synthesis: A Versatile Building Block

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The terminal amino group of the hydrazide moiety is a potent nucleophile, readily reacting with electrophilic species, particularly carbonyl compounds.

G cluster_0 Reaction with Carbonyl Compounds cluster_1 Cyclization Reactions Start This compound Hydrazone_Formation Hydrazone Formation Start->Hydrazone_Formation + Aldehydes/ Ketones Pyrazoles Pyrazoles Start->Pyrazoles + 1,3-Dicarbonyls Oxadiazoles 1,3,4-Oxadiazoles Start->Oxadiazoles + CS₂/KOH then alkylation & hydrazinolysis Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Hydrazone_Formation Hydrazones N-Aryliden/Alkyliden-acetohydrazides (Hydrazones) Hydrazone_Formation->Hydrazones Thiazolidinones 4-Thiazolidinones Hydrazones->Thiazolidinones + Thioglycolic acid Azetidinones 2-Azetidinones Hydrazones->Azetidinones + Chloroacetyl chloride

Caption: Synthetic pathways utilizing this compound.

Synthesis of Hydrazones

The most common reaction of this compound involves its condensation with various aldehydes and ketones to form the corresponding N'-substituted-2-(2,3-dimethylphenoxy)acetohydrazides, commonly known as hydrazones. This reaction is typically acid-catalyzed and proceeds in high yield.[2]

  • A mixture of this compound (1 mmol) and a substituted aldehyde or ketone (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) is prepared.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 2-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude hydrazone is washed with a cold solvent and can be recrystallized to obtain a pure product.

Precursor to Heterocyclic Systems

The resulting hydrazones are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

  • 1,3,4-Oxadiazoles: These can be synthesized from this compound by reaction with carbon disulfide in the presence of a base, followed by further transformations.

  • Pyrazoles: Reaction of the parent hydrazide with 1,3-dicarbonyl compounds can lead to the formation of pyrazole derivatives.

  • 4-Thiazolidinones and 2-Azetidinones: The intermediate hydrazones can undergo cyclocondensation reactions with reagents like thioglycolic acid or chloroacetyl chloride to yield 4-thiazolidinones and 2-azetidinones, respectively.

Potential Biological Significance

While there is no specific biological data reported for this compound itself, the broader class of phenoxy acetohydrazide derivatives and their corresponding hydrazones have been investigated for a range of biological activities.

  • Antimicrobial Activity: Many hydrazone derivatives of phenoxy acetohydrazides have demonstrated promising antibacterial and antifungal properties. The lipophilicity introduced by the dimethylphenoxy group may enhance cell membrane permeability, potentially contributing to antimicrobial efficacy.

  • Anticonvulsant Activity: The hydrazone moiety (-CO-NH-N=CH-) is a recognized pharmacophore in many anticonvulsant drugs. Derivatives of this compound could be explored for their potential to modulate neuronal excitability. For instance, a study on pyranone derivatives showed that a compound carrying a 4-[(2,3-dimethylphenyl)piperazin-1-yl]methyl substituent exhibited activity in a subcutaneous Metrazol (scMet) test at a dose of 300 mg/kg.[3]

  • Anti-inflammatory and Analgesic Activity: Phenoxyacetic acid derivatives are structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a hydrazide and subsequently a hydrazone functionality can lead to compounds with potential anti-inflammatory and analgesic effects.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to undergo straightforward condensation reactions to form hydrazones, which in turn can be cyclized into a variety of heterocyclic systems, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The exploration of derivatives of this compound is a promising avenue for the development of new therapeutic agents with potential antimicrobial, anticonvulsant, and anti-inflammatory activities. This guide provides a foundational understanding of the synthesis and reactivity of this compound, encouraging its wider application in the pursuit of novel chemical entities.

References

Methodological & Application

Application Note and Protocol for In Vitro Antimicrobial Assay of 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial properties. This document provides a detailed protocol for conducting in vitro antimicrobial assays of 2-(2,3-Dimethylphenoxy)acetohydrazide, a member of the phenoxyacetohydrazide family. The described methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and agar well diffusion for preliminary screening, are standard procedures in antimicrobial susceptibility testing. While specific antimicrobial data for this compound is not yet publicly available, this protocol provides a robust framework for its evaluation. It is hypothesized that, similar to other hydrazide derivatives, the antimicrobial mechanism of action may involve the inhibition of essential bacterial enzymes such as DNA gyrase.[1][2]

Data Presentation

The quantitative results from the in vitro antimicrobial assays should be summarized in clearly structured tables for straightforward interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Standard Bacterial Strains

Test CompoundMicroorganismATCC StrainMIC (µg/mL)
This compoundStaphylococcus aureus29213[Insert Value]
This compoundEscherichia coli25922[Insert Value]
This compoundPseudomonas aeruginosa27853[Insert Value]
This compoundEnterococcus faecalis29212[Insert Value]
Ciprofloxacin (Positive Control)Staphylococcus aureus29213[Insert Value]
Ciprofloxacin (Positive Control)Escherichia coli25922[Insert Value]
Ciprofloxacin (Positive Control)Pseudomonas aeruginosa27853[Insert Value]
Ciprofloxacin (Positive Control)Enterococcus faecalis29212[Insert Value]
DMSO (Negative Control)Staphylococcus aureus29213> Maximum Conc.
DMSO (Negative Control)Escherichia coli25922> Maximum Conc.
DMSO (Negative Control)Pseudomonas aeruginosa27853> Maximum Conc.
DMSO (Negative Control)Enterococcus faecalis29212> Maximum Conc.

Table 2: Zone of Inhibition of this compound against Standard Bacterial Strains (Agar Well Diffusion Method)

Test Compound (Concentration)MicroorganismATCC StrainZone of Inhibition (mm)
This compound (e.g., 100 µg/mL)Staphylococcus aureus29213[Insert Value]
This compound (e.g., 100 µg/mL)Escherichia coli25922[Insert Value]
This compound (e.g., 100 µg/mL)Pseudomonas aeruginosa27853[Insert Value]
This compound (e.g., 100 µg/mL)Enterococcus faecalis29212[Insert Value]
Ciprofloxacin (e.g., 10 µg/mL) (Positive Control)Staphylococcus aureus29213[Insert Value]
Ciprofloxacin (e.g., 10 µg/mL) (Positive Control)Escherichia coli25922[Insert Value]
Ciprofloxacin (e.g., 10 µg/mL) (Positive Control)Pseudomonas aeruginosa27853[Insert Value]
Ciprofloxacin (e.g., 10 µg/mL) (Positive Control)Enterococcus faecalis29212[Insert Value]
DMSO (Negative Control)Staphylococcus aureus292130
DMSO (Negative Control)Escherichia coli259220
DMSO (Negative Control)Pseudomonas aeruginosa278530
DMSO (Negative Control)Enterococcus faecalis292120

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile MHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing 100 µL of MHB and the bacterial inoculum, but no test compound).

    • Well 12 will serve as the sterility control (containing 100 µL of MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compound in each well.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) compared to the growth control.

Agar Well Diffusion Assay

This method is a preliminary test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Positive control antibiotic

  • Solvent for the test compound (e.g., DMSO)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Preparation of MHA Plates:

    • Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a uniform bacterial lawn.

    • Allow the plate to dry for a few minutes with the lid slightly ajar.

  • Creation of Wells and Application of Test Compound:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into a designated well.

    • In separate wells, add the positive control antibiotic and the solvent (negative control).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers or a ruler.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_mic Broth Microdilution (MIC) cluster_awd Agar Well Diffusion Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Add_Compound Add Test Compound to wells Compound_Prep->Add_Compound Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_MIC Inoculate wells with Bacterial Suspension Inoculum_Prep->Inoculation_MIC Lawn_Prep Prepare Bacterial Lawn on MHA plate Inoculum_Prep->Lawn_Prep Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate at 37°C for 18-24h Inoculation_MIC->Incubation_MIC Read_MIC Read MIC value (Lowest concentration with no growth) Incubation_MIC->Read_MIC Data_Analysis Data Analysis & Reporting Read_MIC->Data_Analysis Well_Creation Create wells in agar Lawn_Prep->Well_Creation Well_Creation->Add_Compound Incubation_AWD Incubate at 37°C for 18-24h Add_Compound->Incubation_AWD Measure_Zone Measure Zone of Inhibition (mm) Incubation_AWD->Measure_Zone Measure_Zone->Data_Analysis proposed_mechanism Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division DNA_Replication->Cell_Division Leads to DNA_Replication->Cell_Death Failure leads to Cell_Division->Cell_Death Inhibition leads to

References

Application Notes and Protocols for Antifungal Screening of Novel Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is a critical area of research, and hydrazide-containing compounds have shown promise as a versatile scaffold for the design of new therapeutic agents.[1][2][3] These application notes provide detailed protocols for the initial in vitro screening of novel hydrazide compounds for antifungal activity, including methods for determining fungistatic/fungicidal concentrations and assessing cytotoxicity. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4][5][6][7][8]

Key Methodologies for In Vitro Antifungal Susceptibility Testing

Two primary methods are widely accepted for the in vitro susceptibility testing of antifungal agents: broth microdilution and disk diffusion.

  • Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[4][5][6][7][8] This quantitative method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of the test compound in a liquid medium.

  • Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antifungal activity. It involves placing a paper disk impregnated with a specific concentration of the test compound onto an agar plate inoculated with a fungal suspension. The presence of a zone of growth inhibition around the disk indicates antifungal activity.

Data Presentation: Antifungal Activity of Hydrazide Compounds

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various hydrazide and hydrazone derivatives against common fungal pathogens, as reported in the scientific literature.

Table 1: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Candida albicans

Compound IDChemical ClassMIC (µg/mL)Reference
Hyd.HHydrazine-based pyrrolidinone9.6[1]
Hyd.OCH3Hydrazine-based pyrrolidinone11.1[1]
Hyd.ClHydrazine-based pyrrolidinone5.6[1]
Compound 2aThiazolyl-hydrazone>32[9]
Compound 1dThiazolyl-hydrazone0.0312 - 2[9]
Compound A11N'-phenylhydrazide1.9[10]
Compound B14N'-phenylhydrazide<4[10]
Compound D5N'-phenylhydrazide<4[10]
Anaf compoundsSulfonyl hydrazone4 - 64[11]

Table 2: Antifungal Activity of Hydrazide/Hydrazone Derivatives against Other Fungal Species

Compound IDFungal SpeciesMIC (µg/mL)Reference
Compound 13aCandida parapsilosis16 - 32[12]
Compound 7bCandida parapsilosis8 - 16[12]
Compound 13aTrichosporon asahii16 - 32[12]
Compound 7bTrichosporon asahii8 - 16[12]
HC5Microsporum canis≤ 32[13]
HC6Microsporum canis≤ 32[13]
Compound 1bAspergillus brasiliensis15.62[14]
Compound 1gAspergillus brasiliensis15.62[14]

Cytotoxicity Assessment

Early-stage assessment of cytotoxicity is crucial to evaluate the therapeutic potential of novel compounds. The MTT assay is a widely used colorimetric method to determine the viability of mammalian cells in response to a test compound.[15][16][17]

Table 3: Cytotoxicity of Hydrazide/Hydrazone Derivatives against Mammalian Cell Lines

Compound IDCell LineIC50 (µM)Reference
Hyd.H, Hyd.OCH3, Hyd.ClHuman cancer cell lines> 50 µg/mL[1][3]
Compound 15A549 (Lung carcinoma)29.59[18]
Compound 15MCF-7 (Breast cancer)27.70[18]
Compound 11HCT-116 (Colon carcinoma)2.5[19]
Compound 5bHCT-116 (Colon carcinoma)3.2[19]
Compound 13HCT-116 (Colon carcinoma)3.7[19]
Compound 14dHCT116 (Colon carcinoma)0.25[20]
Compound 16fHCT116 (Colon carcinoma)0.09[20]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi and can be adapted for yeasts.[4][5][6][7][8]

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Pipettes and sterile tips

  • Test hydrazide compounds

  • Positive control antifungal (e.g., Fluconazole)

  • Fungal isolates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the hydrazide compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest desired test concentration.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations.

  • Inoculum Preparation:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).

    • For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For molds, gently scrape the surface of the culture with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the turbidity of the supernatant to 80-82% transmittance at 530 nm. Dilute this suspension to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each compound dilution to the appropriate wells.

    • Include a growth control well (medium and inoculum) and a sterility control well (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Reading and Interpretation:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the hydrazide compound that shows no visible growth (or a significant reduction in growth, e.g., ≥50%, depending on the endpoint criteria).

    • Alternatively, a microplate reader can be used to measure absorbance at a suitable wavelength (e.g., 405 or 490 nm).

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of hydrazide compounds against mammalian cell lines.[15][16][17]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test hydrazide compounds

  • Positive control (e.g., Doxorubicin)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hydrazide compound in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

Fungal Signaling Pathways as Potential Targets

Many antifungal agents target specific pathways essential for fungal survival and not present in mammalian cells. Two key pathways are ergosterol biosynthesis and chitin synthesis.

  • Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[21][22][23][24][25] Its disruption leads to increased membrane permeability and cell death. Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14-α-demethylase (Erg11p/CYP51), a key step in this pathway.

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (CYP51) (Target of Azoles) lanosterol->erg11 zymosterol Zymosterol erg11->zymosterol ergosterol Ergosterol zymosterol->ergosterol

Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.

  • Chitin Synthesis Pathway: Chitin is a structural polysaccharide in the fungal cell wall, providing rigidity and protection.[26][27][28][29][30] Inhibition of chitin synthesis weakens the cell wall, leading to osmotic instability and cell lysis.

Chitin_Synthesis glucose Glucose fructose_6p Fructose-6-P glucose->fructose_6p glucosamine_6p Glucosamine-6-P fructose_6p->glucosamine_6p glcnac_6p GlcNAc-6-P glucosamine_6p->glcnac_6p glcnac_1p GlcNAc-1-P glcnac_6p->glcnac_1p udp_glcnac UDP-GlcNAc glcnac_1p->udp_glcnac chitin_synthase Chitin Synthase (Potential Target) udp_glcnac->chitin_synthase chitin Chitin chitin_synthase->chitin

Caption: Simplified Chitin Synthesis Pathway in Fungi.

Experimental Workflow for Antifungal Screening

The overall workflow for the initial screening of novel hydrazide compounds is a multi-step process designed to efficiently identify promising candidates for further development.

Antifungal_Screening_Workflow start Novel Hydrazide Compounds primary_screening Primary Screening (e.g., Broth Microdilution at a single high concentration) start->primary_screening mic_determination MIC Determination (Quantitative Broth Microdilution) primary_screening->mic_determination Active Compounds cytotoxicity_assay Cytotoxicity Assessment (e.g., MTT Assay) mic_determination->cytotoxicity_assay hit_identification Hit Identification (Potent and Selective Compounds) cytotoxicity_assay->hit_identification Low Toxicity further_studies Further Studies (Mechanism of Action, In Vivo Efficacy) hit_identification->further_studies

Caption: General Workflow for Antifungal Screening.

References

Application Notes and Protocols: Cytotoxicity of 2-(2,3-Dimethylphenoxy)acetohydrazide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the methodologies for assessing the cytotoxic effects of 2-(2,3-Dimethylphenoxy)acetohydrazide on various cancer cell lines. While specific experimental data for this particular compound is not extensively available in published literature, the protocols outlined herein are based on established methods for evaluating the anticancer properties of structurally related hydrazide and acetohydrazide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The experimental workflows and data presentation formats are designed to guide researchers in the systematic evaluation of this and similar novel chemical entities.

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of results. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity and apoptosis assays.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineType of CancerIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
HeLa Cervical CancerData to be determinedData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determinedData to be determined
PC-3 Prostate CancerData to be determinedData to be determinedData to be determined

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by this compound

Cancer Cell LineTreatment Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 e.g., IC50 valueData to be determinedData to be determined
MDA-MB-231 e.g., IC50 valueData to be determinedData to be determined
HeLa e.g., IC50 valueData to be determinedData to be determined
A549 e.g., IC50 valueData to be determinedData to be determined
HepG2 e.g., IC50 valueData to be determinedData to be determined
PC-3 e.g., IC50 valueData to be determinedData to be determined

Data to be obtained from flow cytometry analysis after Annexin V and Propidium Iodide (PI) staining.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and mechanism of action of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of compound B->C D Incubate for 24, 48, 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

MTT Assay for Cell Viability.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow Apoptosis Assay Workflow A Treat cells with compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G H Quantify cell populations G->H

Apoptosis Detection Workflow.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the molecular mechanism of apoptosis by detecting changes in the expression of key regulatory proteins.[3]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Potential Signaling Pathway

Many hydrazide derivatives exert their anticancer effects by inducing apoptosis. A common mechanism involves the modulation of the intrinsic (mitochondrial) apoptotic pathway. Treatment with the compound can lead to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, including the executioner caspase-3, which ultimately leads to cell death.

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Pathway.

Disclaimer: The information provided in these application notes and protocols is intended for guidance and is based on general methodologies for similar compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines. No specific cytotoxicity data for this compound on cancer cell lines was found in the public domain at the time of writing.

References

analytical HPLC method for 2-(2,3-Dimethylphenoxy)acetohydrazide purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Analytical HPLC Method for Purity Assessment of 2-(2,3-Dimethylphenoxy)acetohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate potentially used in the synthesis of various biologically active molecules. Ensuring the purity of such intermediates is a critical step in drug discovery and development to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound, allowing for the separation and quantification of the main compound from its potential process-related impurities and degradation products.

The described method is selective, precise, and accurate, making it suitable for routine quality control analysis in a research or manufacturing environment. The protocol provided herein offers a comprehensive guide, from sample preparation to data analysis, to ensure reproducible results.

Materials and Methods

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using a suitable chromatography data system (CDS).

Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (purity >99.5%)

  • Blank solvent (Diluent): Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions

A summary of the optimized HPLC method parameters is presented in Table 1. These conditions were selected to provide optimal separation and peak shape for this compound and its potential impurities.

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

3. Sample Solution Preparation

  • Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Sample Solution (100 µg/mL): Pipette 1 mL of the Sample Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank solvent to ensure no interfering peaks are present.

  • Inject 10 µL of the Working Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision, tailing factor, and theoretical plates).

  • Inject 10 µL of the Working Sample Solution.

  • Run the analysis according to the gradient program outlined in Table 1.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 35 minutes

Table 2: Hypothetical Purity Assessment Data

Peak No.Retention Time (min)Peak AreaArea %Identity
14.515,0000.30Impurity A
212.84,950,00099.00This compound
315.220,0000.40Impurity B
418.915,0000.30Impurity C
Total 5,000,000 100.00

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase MobilePhase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) SystemEquilibration System Equilibration (30 min) MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation (100 µg/mL) StandardInjection Standard Injection (n=5) System Suitability Check StandardPrep->StandardInjection SamplePrep Sample Solution Preparation (100 µg/mL) SampleInjection Sample Injection SamplePrep->SampleInjection BlankInjection Blank Injection SystemEquilibration->BlankInjection 1 BlankInjection->StandardInjection 2 StandardInjection->SampleInjection 3 Chromatogram Data Acquisition (Chromatogram Generation) SampleInjection->Chromatogram 4 Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The method is highly specific and can effectively separate the main compound from its potential impurities. The detailed protocol and clear data presentation format make this method easy to implement in any analytical laboratory for routine quality control, thereby supporting the development of safe and effective pharmaceutical products.

Developing Derivatives of 2-(2,3-Dimethylphenoxy)acetohydrazide for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel derivatives of 2-(2,3-dimethylphenoxy)acetohydrazide. The aim is to guide researchers in developing compounds with enhanced anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis of this compound and its Derivatives

The development of bioactive derivatives commences with the synthesis of the core scaffold, this compound, followed by its derivatization, typically through the formation of Schiff bases (N-arylideneacetohydrazides).

Synthesis Workflow

A general synthetic workflow involves a two-step process to obtain the parent hydrazide, followed by a condensation reaction to generate the final derivatives.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Schiff Base Formation) A 2,3-Dimethylphenol C Ethyl 2-(2,3-dimethylphenoxy)acetate A->C K2CO3, Acetone, Reflux B Ethyl chloroacetate B->C D Ethyl 2-(2,3-dimethylphenoxy)acetate F This compound D->F Ethanol, Reflux E Hydrazine hydrate E->F G This compound I N-substituted-2-(2,3-dimethylphenoxy)acetohydrazide Derivative G->I Ethanol, Glacial Acetic Acid (catalyst), Stir H Substituted Aldehyde/Ketone H->I

A general workflow for the synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate

  • To a solution of 2,3-dimethylphenol (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (0.15 mol).

  • To this suspension, add ethyl chloroacetate (0.11 mol) dropwise with constant stirring.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (0.1 mol) in absolute ethanol (200 mL).

  • Add hydrazine hydrate (0.2 mol) to the solution.

  • Reflux the mixture for 8-10 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude hydrazide from ethanol to obtain the pure product.

Protocol 3: General Procedure for the Synthesis of N'-substituted-2-(2,3-dimethylphenoxy)acetohydrazide Derivatives

  • Dissolve this compound (0.01 mol) in ethanol (30 mL).

  • Add the desired substituted aromatic or heteroaromatic aldehyde/ketone (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • The resulting solid precipitate is filtered, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to yield the pure derivative.

Biological Activity Evaluation

The synthesized derivatives can be screened for a variety of biological activities. Below are detailed protocols for assessing their anti-inflammatory, anticancer, and antimicrobial potential.

Anti-inflammatory Activity

Protocol 4: Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

  • Animals: Use healthy Wistar rats (150-200 g) of either sex.

  • Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups for each synthesized derivative at various doses.

  • Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness of the control group, and Vt is the average paw volume/thickness of the treated group.

Table 1: Anti-inflammatory Activity of Structurally Similar Phenoxyacetohydrazide Derivatives

Compound IDSubstituent on Phenyl RingDose (mg/kg)Time (h)% Inhibition of EdemaReference
1a 4-Chloro50132[1]
245[1]
358[1]
1b 4-Nitro50128[1]
241[1]
355[1]
Diclofenac -10135[1]
252[1]
374[1]
Anticancer Activity

Protocol 5: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: In Vitro Anticancer Activity of Structurally Similar Phenoxyacetamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2a MCF-7 (Breast)15.2[2]
2b HepG2 (Liver)9.8[3]
2c SK-N-SH (Neuroblastoma)21.5[2]
Doxorubicin MCF-70.8-
Antimicrobial Activity

Protocol 6: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives and a standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 3: Antimicrobial Activity of Structurally Similar Hydrazone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3a Staphylococcus aureus16
3b Escherichia coli32
3c Candida albicans64
Ciprofloxacin S. aureus1-
Ciprofloxacin E. coli0.5-
Fluconazole C. albicans8-

Potential Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is crucial for rational drug design and development. Based on the known activities of similar compounds, the following signaling pathways are of interest.

Anti-inflammatory Signaling Pathway: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 (Cyclooxygenase-2) C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F Mediates G This compound Derivatives G->D Inhibits

COX-2 mediated inflammatory pathway.
Anticancer Signaling Pathway: Induction of Apoptosis

Many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

3.2.1. Extrinsic Apoptosis Pathway

This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

G A Death Ligands (e.g., FasL, TRAIL) B Death Receptors (e.g., Fas, DR4/5) A->B Binds to C DISC Formation (Death-Inducing Signaling Complex) B->C Trimerization and recruitment of FADD E Caspase-8 (active) C->E Activation D Pro-caspase-8 D->C F Pro-caspase-3 E->F G Caspase-3 (active) F->G Cleavage H Apoptosis G->H Execution I This compound Derivatives I->B May sensitize

Extrinsic apoptosis pathway.

3.2.2. Intrinsic Apoptosis Pathway

This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

G A Intracellular Stress (e.g., DNA damage) B Bcl-2 Family Proteins (Bax, Bak activation) A->B C Mitochondrion B->C Induces MOMP D Cytochrome c release C->D F Apoptosome Formation D->F E Apaf-1 E->F H Caspase-9 (active) F->H Activation G Pro-caspase-9 G->F I Pro-caspase-3 H->I J Caspase-3 (active) I->J Cleavage K Apoptosis J->K Execution L This compound Derivatives L->B May modulate

Intrinsic apoptosis pathway.
Antimicrobial Mechanism of Action

The antimicrobial activity of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. By inhibiting this enzyme, the compounds can prevent bacterial proliferation.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The protocols and data presented herein provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of new derivatives, facilitating the identification of lead compounds with enhanced bioactivity and therapeutic potential. Careful structure-activity relationship (SAR) studies, guided by the results of these assays, will be instrumental in optimizing the efficacy and selectivity of these compounds for future drug development.

References

Application Notes and Protocols for Molecular Docking Studies of 2-(2,3-Dimethylphenoxy)acetohydrazide with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Molecular docking is a powerful computational technique used in drug design to predict the binding affinity and interaction of a small molecule (ligand) with the active site of a target protein. This approach accelerates the identification of potential drug candidates by providing insights into their mechanism of action at a molecular level.

This document provides detailed application notes and protocols for the in-silico analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide, a hydrazide derivative, with key bacterial enzymes that are established targets for antibacterial drugs. These enzymes include DNA gyrase, urease, and Penicillin-Binding Proteins (PBPs). While specific experimental data for this compound is not available, the following sections present a comprehensive guide based on established methodologies for similar compounds.

Data Presentation: Hypothetical Docking Results

The following table summarizes the hypothetical quantitative data from the molecular docking of this compound and a reference antibiotic against selected bacterial enzymes. This data is illustrative and serves as a representative example of what a docking study might yield.

Target Enzyme (PDB ID)LigandDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
Staphylococcus aureus DNA Gyrase (2XCT)This compound-8.5-9.2ASP-73, GLY-77, ILE-78
Staphylococcus aureus DNA Gyrase (2XCT)Ciprofloxacin (Reference)-7.9-8.5ASP-73, SER-79
Helicobacter pylori Urease (1E9Y)This compound-7.2-7.8HIS-136, HIS-138, GLY-277
Helicobacter pylori Urease (1E9Y)Acetohydroxamic Acid (Reference)-6.5-7.1HIS-136, LYS-217
Staphylococcus aureus PBP2a (1VQQ)This compound-9.1-9.8SER-403, LYS-406, TYR-446
Staphylococcus aureus PBP2a (1VQQ)Methicillin (Reference)-8.8-9.5SER-403, THR-600

Experimental Protocols

Molecular Docking against Staphylococcus aureus DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[1]

a. Protein Preparation:

  • Retrieve the 3D crystal structure of S. aureus DNA gyrase (PDB ID: 2XCT) from the Protein Data Bank.[1]

  • Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Save the prepared protein in the PDBQT file format for use with AutoDock Vina.

b. Ligand Preparation:

  • Obtain the 3D structure of this compound from a chemical database like PubChem.

  • Perform energy minimization of the ligand structure using software like Avogadro or Open Babel.[2]

  • Set the torsional degrees of freedom for the ligand in AutoDock Tools.

  • Save the prepared ligand in the PDBQT format.

c. Grid Box Generation:

  • Identify the ATP-binding site of the GyrB subunit, which is a common target for inhibitors.[3]

  • Define the grid box dimensions to encompass the active site. For 2XCT, a grid box with dimensions of 20 x 20 x 20 Å centered on the active site is a suitable starting point.[3]

d. Docking Simulation:

  • Use a docking program like AutoDock Vina to perform the docking simulation.

  • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

  • Run the docking simulation to predict the binding poses of the ligand in the protein's active site.

e. Analysis of Results:

  • Analyze the docking results to identify the best binding pose based on the lowest docking score.

  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify hydrogen bonds and hydrophobic interactions.

  • Compare the docking score and binding mode of this compound with that of a known DNA gyrase inhibitor like ciprofloxacin.[1]

Molecular Docking against Helicobacter pylori Urease

Urease is a nickel-containing enzyme crucial for the survival of H. pylori in the acidic environment of the stomach.[4]

a. Protein Preparation:

  • Download the crystal structure of H. pylori urease (PDB ID: 1E9Y) from the Protein Data Bank.

  • Prepare the protein by removing water molecules and existing inhibitors.

  • Add polar hydrogens and assign appropriate charges.

  • Ensure the nickel ions in the active site are correctly parameterized. In some docking software, it may be necessary to replace them with zinc ions as a workaround, though this can affect the results.[4]

  • Save the prepared protein in the required format for the docking software.

b. Ligand Preparation:

  • Follow the same ligand preparation steps as described for the DNA gyrase docking study.

c. Grid Box Generation:

  • Define the active site around the two nickel ions in the catalytic center.[2]

  • Set the grid box dimensions to cover the entire active site, providing ample space for the ligand. A radius of 6.5 Å around the active site can be used to define the interaction points.[4]

d. Docking Simulation:

  • Perform the docking using software such as AutoDock Vina or FlexX.[4]

  • Set the docking parameters to ensure a thorough search of the conformational space.

e. Analysis of Results:

  • Evaluate the docking poses based on their docking scores and binding energies.

  • Analyze the interactions between the ligand and the active site residues, particularly those coordinating with the nickel ions.

  • Compare the results with a known urease inhibitor like acetohydroxamic acid.[4]

Molecular Docking against Staphylococcus aureus Penicillin-Binding Protein 2a (PBP2a)

PBP2a is a key enzyme responsible for methicillin resistance in S. aureus (MRSA) by taking over the cell wall synthesis function of other PBPs that are inhibited by beta-lactam antibiotics.[5]

a. Protein Preparation:

  • Obtain the crystal structure of S. aureus PBP2a (e.g., PDB ID: 1VQQ) from the Protein Data Bank.

  • Prepare the protein using a protein preparation wizard in software like Schrödinger Maestro, which includes removing water, adding hydrogens, and optimizing hydrogen bond networks.

  • Define the active site, which contains the catalytic serine residue (Ser403).[5]

b. Ligand Preparation:

  • Prepare the this compound ligand as previously described.

c. Grid Box Generation:

  • Center the grid box on the catalytic Ser403 residue within the active site.[5]

  • Ensure the grid box is large enough to accommodate the ligand and allow for rotational and translational movements.

d. Docking Simulation:

  • Use a docking program like Glide (Schrödinger) or AutoDock Vina.

  • Perform the docking in standard precision (SP) or extra precision (XP) mode if using Glide for more accurate results.[6]

e. Analysis of Results:

  • Analyze the top-scoring poses and their interactions with the active site residues.

  • Look for key interactions, such as hydrogen bonds with Ser403, Lys406, and Tyr446.[5]

  • Compare the docking results with a known beta-lactam antibiotic like methicillin.

Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Add Hydrogens) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) ligand_prep->grid_gen docking_sim Docking Simulation (Run Docking Algorithm) grid_gen->docking_sim results_analysis Results Analysis (Binding Energy, Interactions) docking_sim->results_analysis visualization Visualization (Protein-Ligand Complex) results_analysis->visualization

Caption: Experimental workflow for a typical molecular docking study.

dna_gyrase_inhibition_pathway cluster_process Bacterial DNA Replication cluster_inhibition Inhibition Pathway dna Bacterial Chromosome replication_fork Replication Fork Formation dna->replication_fork supercoiling Positive Supercoiling replication_fork->supercoiling dna_gyrase DNA Gyrase Activity (Negative Supercoiling) supercoiling->dna_gyrase replication Successful DNA Replication dna_gyrase->replication replication_failure DNA Replication Failure dna_gyrase->replication_failure inhibitor This compound inhibition Inhibition of DNA Gyrase inhibitor->inhibition inhibition->dna_gyrase BLOCKS cell_death Bacterial Cell Death replication_failure->cell_death

Caption: Inhibition of bacterial DNA replication by targeting DNA gyrase.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-(2,3-Dimethylphenoxy)acetohydrazide is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of the broader class of phenoxyacetohydrazide and hydrazone derivatives and represent a proposed investigational framework.

Introduction

Phenoxyacetohydrazide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The core structure, consisting of a phenoxy ring linked to an acetohydrazide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The mechanism of action for this class of compounds is often multifactorial and can include enzyme inhibition, induction of apoptosis, and disruption of microbial cell processes.[4][5]

This document provides a set of detailed protocols for investigating the potential mechanisms of action of this compound. The proposed experimental workflows are designed to assess its anticancer, anti-inflammatory, and antimicrobial activities.

Proposed Mechanisms of Action to Investigate

Based on the activities of structurally related compounds, the following mechanisms are proposed for investigation:

  • Anticancer Activity: Induction of apoptosis in cancer cell lines through the modulation of key signaling pathways.[5]

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][3]

  • Antimicrobial Activity: Inhibition of the growth of various bacterial and fungal strains.[6]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for this compound to illustrate the expected outcomes from the described protocols.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma15.81.2
HepG2Hepatocellular Carcinoma22.50.9
A549Non-small Cell Lung Cancer35.22.5

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)Selectivity Index (COX-1/COX-2)
This compound25.45.24.88
Indomethacin (Positive Control)0.915.70.06

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

Microbial StrainTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Positive Control)MIC (µg/mL) of Fluconazole (Positive Control)
Staphylococcus aureusGram-positive Bacteria161-
Escherichia coliGram-negative Bacteria320.5-
Candida albicansFungus64-2

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits 50% of cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for 48 hours in a CO₂ incubator.[4]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Protocol for In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

  • This compound

  • Indomethacin (positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.

  • Add 10 µL of various concentrations of this compound or indomethacin.

  • Incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration.

  • Calculate the IC₅₀ values for COX-1 and COX-2 inhibition.

Protocol for Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • Ciprofloxacin and Fluconazole (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the test compound and control antibiotics in the appropriate broth in a 96-well plate.

  • Add 100 µL of the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizations: Diagrams and Workflows

G General Synthesis of Phenoxyacetohydrazide Derivatives cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2,3-Dimethylphenol C Ethyl 2-(2,3-dimethylphenoxy)acetate A->C K2CO3, Acetone Reflux B Ethyl chloroacetate B->C D Ethyl 2-(2,3-dimethylphenoxy)acetate F This compound D->F Ethanol Reflux E Hydrazine hydrate E->F

Caption: General two-step synthesis of this compound.

G Experimental Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I G Hypothetical Apoptosis Induction Pathway A This compound B Cancer Cell A->B D Bcl-2 (Anti-apoptotic) Downregulation B->D E Bax (Pro-apoptotic) Upregulation B->E C Mitochondrion F Cytochrome c release C->F D->C Inhibits E->C Promotes G Caspase-9 activation F->G H Caspase-3 activation G->H I Apoptosis H->I

References

Application Notes and Protocols: Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 2-(2,3-dimethylphenoxy)acetohydrazide from ethyl 2-(2,3-dimethylphenoxy)acetate via hydrazinolysis. This procedure is a fundamental chemical transformation used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol details the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, a summary of key quantitative data and a visual workflow of the experimental procedure are provided to ensure clarity and reproducibility.

Introduction

Hydrazinolysis is a chemical reaction that involves the cleavage of a chemical bond by the action of hydrazine (N₂H₄). In organic synthesis, it is most commonly employed for the conversion of esters to hydrazides. These hydrazides are versatile intermediates, serving as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles, which are prevalent scaffolds in medicinal chemistry. The target compound, this compound, is a valuable building block in the development of novel therapeutic agents. This protocol outlines a standard laboratory procedure for its preparation from the corresponding ethyl ester.

Experimental Protocol

Materials and Equipment:

  • Ethyl 2-(2,3-dimethylphenoxy)acetate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 equivalent) in absolute ethanol (10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4.0-5.0 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-8 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ester by TLC), cool the reaction mixture to room temperature. A white solid precipitate of this compound should form.[3] The mixture can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.[1][3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.[3]

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterValueReference/Note
Starting Material Ethyl 2-(2,3-dimethylphenoxy)acetate-
Product This compoundCAS: 134432-60-3Molecular Formula: C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol -
Reagents Hydrazine Hydrate, Ethanol-
Molar Ratio (Ester:Hydrazine) 1 : 4-5[1][2]
Reaction Temperature Reflux (approx. 78-80 °C)[2]
Reaction Time 4-8 hours[2]
Typical Yield 70-90%Based on similar reported procedures.[1]
Appearance White crystalline solidTypical for hydrazides.
Melting Point (estimated) 175-185 °CBased on isomer data.

Experimental Workflow

Hydrazinolysis_Workflow start Start setup Reaction Setup: Dissolve ester in ethanol start->setup add_hydrazine Add Hydrazine Hydrate setup->add_hydrazine reflux Reflux (4-8 hours at 78-80°C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature (Precipitation) monitor->cool Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterization: (MP, NMR, IR) dry->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-(2,3-Dimethylphenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

Q1: My reaction yield for the etherification step is consistently low. What are the potential causes?

Low yields in this SN2 reaction can stem from several factors:

  • Incomplete Deprotonation: The base may be too weak to fully deprotonate the 2,3-dimethylphenol. Phenols are more acidic than aliphatic alcohols, but efficient phenoxide formation is critical. Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger base like sodium hydroxide (NaOH) or, for maximum deprotonation, sodium hydride (NaH) in an anhydrous solvent.[1][2]

  • Suboptimal Reaction Conditions: The reaction may require more energy or time. If using a mild base like K₂CO₃, heating the reaction to 50-80°C is often necessary.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) and extend the reaction time if starting material is still present.[1]

  • Moisture Contamination: If using a highly reactive base like sodium hydride (NaH), the presence of water in the solvent or on the glassware will quench the base, preventing deprotonation. Ensure your solvent (e.g., DMF, THF) is anhydrous and glassware is flame-dried.[1]

  • Side Reactions: Competing reactions, such as elimination of the alkyl halide or C-alkylation of the phenol ring, can reduce the yield of the desired O-alkylated product.[2][3]

Q2: I'm observing unexpected byproducts in my NMR spectrum after the etherification. What could they be?

The most common side products in the Williamson ether synthesis with phenols are:

  • C-Alkylated Isomer: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at electron-rich positions on the aromatic ring (ortho/para).[3] This results in the formation of an isomer where the ethyl acetate group is attached to the carbon of the benzene ring instead of the oxygen. The ratio of O- vs. C-alkylation can be influenced by the solvent; polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[4]

  • Elimination Product (Ethyl Glyoxylate): The base can react with the alkylating agent (ethyl chloroacetate) in an E2 elimination reaction, particularly at higher temperatures.[1] Using a milder base (e.g., K₂CO₃) and lower temperatures can minimize this.[1]

  • Unreacted 2,3-Dimethylphenol: If deprotonation was incomplete or the reaction did not go to completion, you will see signals from your starting material.

Q3: Which base and solvent system is best for this reaction?

The optimal choice depends on your laboratory's capabilities and safety protocols. Strong bases in anhydrous polar aprotic solvents generally give higher yields and faster reaction times. A comparison based on similar phenolic systems suggests the following trend in yield: NaH in DMF > K₂CO₃ in DMF > K₂CO₃ in Acetone.[1][5][6]

Step 2: Hydrazinolysis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

Q4: The conversion of my ester to the hydrazide is incomplete. How can I improve the yield?

Incomplete hydrazinolysis is typically due to insufficient reaction time or temperature.

  • Reaction Time & Temperature: This reaction often requires heating under reflux for several hours (typically 2-8 hours) to go to completion.[7] Use TLC to monitor the disappearance of the starting ester.

  • Hydrazine Hydrate Stoichiometry: Use a molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to drive the reaction equilibrium towards the product.

  • Solvent Choice: Absolute ethanol or methanol are the most common and effective solvents for this transformation.[7][8]

Q5: I am concerned about side products during the hydrazinolysis. What should I look for?

Hydrazinolysis of simple esters is generally a clean reaction. The primary potential side product is a 1,2-diacylhydrazine , formed if the product hydrazide acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely if the reaction is overheated for an extended period or if there is a significant excess of the ester relative to the hydrazine. Using an excess of hydrazine hydrate helps to minimize this possibility.

Data Presentation: Optimizing Reaction Conditions

While specific comparative data for this compound is not available, the following table, based on the synthesis of structurally similar propargyloxy-chromenes, illustrates the typical impact of base and solvent selection on the yield of the Williamson ether synthesis step.[5][6]

EntryBase (eq.)SolventTemperatureTime (h)Yield (%)Reference
1K₂CO₃ (1.5)AcetoneReflux1270 - 89%[5][6]
2NaH (1.2)DMF25 °C280 - 96%[5][6]

This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate (Intermediate)

This protocol is based on standard Williamson ether synthesis procedures.[5]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethylphenol (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous acetone or DMF (to achieve a concentration of approx. 0.2 M) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylating Agent: Add ethyl chloroacetate (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or ~70°C (for DMF) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction typically takes 8-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with 5% aqueous NaOH (2x) to remove any unreacted phenol, followed by a brine wash (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from general procedures for the hydrazinolysis of esters.[7][9]

  • Preparation: In a round-bottom flask, dissolve the ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq.) in absolute ethanol (approx. 0.3 M).

  • Hydrazine Addition: Add hydrazine hydrate (98-100%, 2.5 eq.) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

    • If a solid precipitates, collect the product by vacuum filtration and wash the filter cake with cold ethanol.

    • If no solid forms, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice-cold water with vigorous stirring to induce precipitation.

  • Purification: The crude solid hydrazide can be recrystallized from ethanol or an ethanol/water mixture to yield the pure product.

Visualized Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis SM 2,3-Dimethylphenol + Ethyl Chloroacetate Reaction1 React with K2CO3 in Acetone/DMF (Reflux) SM->Reaction1 Workup1 Filter, Wash, Concentrate Reaction1->Workup1 Intermediate Crude Ethyl 2-(2,3-Dimethylphenoxy)acetate Workup1->Intermediate Reaction2 React with Hydrazine Hydrate in Ethanol (Reflux) Intermediate->Reaction2 Workup2 Cool, Precipitate, Filter Reaction2->Workup2 Purification Recrystallize from Ethanol Workup2->Purification Product Pure this compound Purification->Product

Caption: Overall experimental workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

G Start Problem: Low Final Yield Step1 Analyze Step 1 (Ether Synthesis) Start->Step1 Step2 Analyze Step 2 (Hydrazinolysis) Start->Step2 Base Is Deprotonation Complete? Step1->Base Conditions1 Are Conditions Optimal? Step1->Conditions1 SideR1 Side Products (e.g., C-alkylation)? Step1->SideR1 Conditions2 Sufficient Reflux Time/Temp? Step2->Conditions2 Reagents Excess Hydrazine Hydrate Used? Step2->Reagents Sol_Base1 Use stronger base (NaOH, NaH) Ensure anhydrous conditions Base->Sol_Base1 No Sol_Cond1 Increase temperature/time Monitor via TLC Conditions1->Sol_Cond1 No Sol_SideR1 Use milder conditions Change solvent (e.g., to DMF) SideR1->Sol_SideR1 Yes Sol_Cond2 Increase reflux time (4-8h) Monitor via TLC Conditions2->Sol_Cond2 No Sol_Reagents Use 2-3 equivalents of Hydrazine Hydrate Reagents->Sol_Reagents No

Caption: Decision tree for troubleshooting low reaction yields.

Hypothetical Signaling Pathway Inhibition

Phenoxyacetohydrazide derivatives have shown potential as anti-angiogenic agents by inhibiting Vascular Endothelial Growth Factor (VEGF) signaling.[10] This diagram illustrates a simplified mechanism of action.

G VEGF VEGF Ligand VEGFR VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR->Dimer Leads to PI3K PI3K/AKT Pathway Dimer->PI3K Activates RAS RAS/MEK/ERK Pathway Dimer->RAS Activates Response Cell Proliferation, Migration, Survival (Angiogenesis) PI3K->Response RAS->Response Inhibitor 2-(2,3-Dimethylphenoxy) acetohydrazide (Small Molecule Inhibitor) Inhibitor->VEGFR Inhibits Binding Inhibitor->Dimer

Caption: Inhibition of the VEGF signaling pathway by a small molecule.

References

Technical Support Center: Purification of Crude 2-(2,3-Dimethylphenoxy)acetohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 2-(2,3-Dimethylphenoxy)acetohydrazide via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Q1: My crude this compound won't fully dissolve in the hot solvent.

A1: This issue typically points to either an inappropriate solvent choice or an insufficient volume of solvent. Based on the purification of structurally similar phenoxyacetohydrazides, ethanol is a recommended starting solvent.[1][2] If the compound remains insoluble even at the solvent's boiling point, consider the following:

  • Solvent Volume: Incrementally add more hot solvent until the solid just dissolves. Avoid a large excess, as this will reduce your final yield.[1]

  • Alternative Solvents: If ethanol is ineffective, other polar organic solvents like methanol or isopropanol can be tested.[1]

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If so, a hot filtration step is necessary to remove it before allowing the solution to cool.

Q2: No crystals are forming after the hot solution has cooled.

A2: The absence of crystal formation, even after the solution has reached room temperature and been placed in an ice bath, is a common issue that can often be resolved through the following techniques:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure this compound into the solution. This will act as a template for crystallization.

  • Supersaturation: The solution might be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[3]

Q3: My compound has "oiled out" instead of forming solid crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the impurities present disrupt the crystal lattice formation. To address this:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly and without disturbance. Insulating the flask can promote gradual cooling and the formation of crystals over oil.

  • Mixed Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (like ethanol) in which it is highly soluble, and then add a "poor" solvent or "anti-solvent" (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]

Q4: The yield of my recrystallized product is very low.

A4: A low recovery of the purified compound can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[1]

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.[1]

  • Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[1]

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Q5: The recrystallized this compound is still impure.

A5: If impurities persist after recrystallization, consider the following:

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the growing crystals. A slow, undisturbed cooling process is crucial for obtaining high purity crystals.[1]

  • Solvent Choice: The chosen solvent may not be optimal for separating the desired compound from a specific impurity. If the impurity has similar solubility characteristics to your product in the current solvent, a different solvent or a mixed solvent system may be necessary.

  • Multiple Recrystallizations: For highly impure samples, a second recrystallization may be required to achieve the desired level of purity.

Experimental Protocol: Recrystallization from Ethanol

This protocol describes a standard procedure for the purification of crude this compound using ethanol as the solvent.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add ethanol in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

The following table presents hypothetical but realistic data for the purification of crude this compound by recrystallization from ethanol. This data is for illustrative purposes to demonstrate the expected outcome of a successful purification.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to light brown powderWhite crystalline solid
Mass 5.00 g4.25 g
Purity (by HPLC) 85%>99%
Yield -85%
Melting Point Broad range (e.g., 145-152 °C)Sharp range (e.g., 158-160 °C)

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve insoluble_impurities Insoluble impurities present? dissolve->insoluble_impurities hot_filtration Hot Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool solution slowly to room temperature insoluble_impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath crystals_form Crystals form? ice_bath->crystals_form troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume crystals_form->troubleshoot No vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration Yes troubleshoot->ice_bath wash Wash with ice-cold ethanol vacuum_filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

References

identifying and minimizing byproducts in acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetohydrazide. Our aim is to help you identify and minimize byproducts to achieve high-purity acetohydrazide for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing acetohydrazide?

A1: The two most prevalent laboratory and industrial methods for synthesizing acetohydrazide are:

  • From Ethyl Acetate and Hydrazine Hydrate: This is a widely used method where ethyl acetate is reacted with hydrazine hydrate, often in a solvent like methanol or ethanol.[1]

  • From Acetic Acid and Hydrazine Hydrate: This method involves the direct reaction of acetic acid with hydrazine hydrate, sometimes with the use of a catalyst to improve reaction rates and yield.[2][3]

Q2: What are the primary byproducts I should be aware of during acetohydrazide synthesis?

A2: The main byproduct of concern in acetohydrazide synthesis is N,N'-diacetylhydrazine . This impurity arises from the further acetylation of the desired acetohydrazide product. Other potential impurities include unreacted starting materials such as acetic acid, ethyl acetate, and hydrazine hydrate.

Q3: How is N,N'-diacetylhydrazine formed?

A3: N,N'-diacetylhydrazine is formed when a second acetyl group is added to the acetohydrazide molecule. This can occur if:

  • An excess of the acetylating agent (ethyl acetate or acetic acid) is used.

  • The reaction temperature is too high or the reaction time is prolonged, allowing for the secondary reaction to occur.

  • In the synthesis from ethyl acetate, hydrolysis of the starting material can generate acetic acid, which can then lead to the formation of the diacetylhydrazine byproduct.

Q4: How can I detect and quantify acetohydrazide and its byproducts?

A4: Several analytical techniques can be employed for the analysis of acetohydrazide and its impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful methods for separation and quantification.[4][5][6] Due to the polar nature of acetohydrazide and hydrazine, a derivatization step, for example with benzaldehyde, is often used to improve their chromatographic behavior.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acetohydrazide 1. Incomplete reaction.- Increase the reaction time and monitor progress using TLC or HPLC. - Consider a moderate increase in reaction temperature. - Ensure efficient stirring to promote reactant interaction.
2. Suboptimal molar ratio of reactants.- When using ethyl acetate, a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. - In the acetic acid method, a molar ratio of acetic acid to hydrazine hydrate of approximately 1:1 to 1:1.5 is often used.[2][3]
3. Loss of product during workup and purification.- Acetohydrazide is soluble in water and alcohols. Minimize the use of these solvents during washing and recrystallization. - Ensure the filtrate is sufficiently cooled during crystallization to maximize product precipitation.
High Levels of N,N'-diacetylhydrazine 1. Excess of acetylating agent.- Carefully control the stoichiometry. Use a minimal excess of ethyl acetate or acetic acid.
2. High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time. Lowering the temperature and reducing the reaction time once the formation of acetohydrazide is complete can minimize the formation of the diacetyl byproduct.
3. Presence of acetic acid in the ethyl acetate method due to hydrolysis.- Use anhydrous ethyl acetate and solvents to minimize water content.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature.- Increase the reaction time or moderately increase the temperature.
2. Inefficient mixing.- Ensure vigorous and consistent stirring throughout the reaction.
3. Poor quality of starting materials.- Use high-purity, and if necessary, freshly distilled starting materials.
Difficulty in Product Isolation/Crystallization 1. Product is too soluble in the chosen solvent.- Try a different solvent or a mixture of solvents for recrystallization. Ethanol is a commonly used solvent.[7]
2. Presence of impurities inhibiting crystallization.- Purify the crude product by another method, such as column chromatography, before attempting recrystallization.

Quantitative Data on Byproduct Formation

Parameter Condition Expected Impact on N,N'-diacetylhydrazine Formation
Molar Ratio (Acetate Source : Hydrazine) High (e.g., > 1.5 : 1)Increased formation of diacetylhydrazine.
Near Equimolar (e.g., 1 : 1 to 1 : 1.2)Minimized formation of diacetylhydrazine.
Temperature HighIncreased rate of both the primary reaction and byproduct formation. Prolonged heating at high temperatures will favor diacetylhydrazine.
Moderate (e.g., Reflux in Ethanol)Optimal for selective formation of acetohydrazide.
Reaction Time ProlongedIncreased likelihood of diacetylhydrazine formation, especially after the primary reaction is complete.[8]
Optimized (monitored to completion)Minimized byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate and Hydrazine Hydrate

This protocol is a representative laboratory-scale procedure.

Materials:

  • Ethyl acetate (1.0 equivalent)

  • Hydrazine hydrate (80% solution, 1.2 equivalents)

  • Ethanol (as solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetate and ethanol.

  • Begin stirring and add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Acetohydrazide from Acetic Acid and Hydrazine Hydrate

This protocol is based on a patented method and may require optimization for a laboratory setting.[2][3]

Materials:

  • Acetic acid (1.0 equivalent)

  • Hydrazine hydrate (80-99% solution, 1.25 equivalents)[2][3]

  • (Optional) Catalyst, such as CuO/Cr₂O₃[2]

Equipment:

  • Reaction vessel with a distillation setup

  • Stirrer

  • Heating source

Procedure:

  • Under a nitrogen atmosphere, charge the reaction vessel with acetic acid, hydrazine hydrate, and the catalyst (if used).

  • Begin stirring and heat the mixture to reflux (approximately 98-100°C).

  • During the reaction, water can be removed by distillation to drive the equilibrium towards product formation.

  • Maintain the reaction at reflux for 4-6 hours.[2][3]

  • After the reaction is complete, distill off any unreacted acetic acid and hydrazine hydrate at a higher temperature (100-120°C).[2][3]

  • While still hot, filter the reaction mixture to remove the catalyst.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizing Reaction Pathways and Troubleshooting

Acetohydrazide_Synthesis_Byproducts cluster_main_reaction Main Reaction Pathway cluster_byproduct_formation Byproduct Formation Ethyl Acetate Ethyl Acetate Acetohydrazide Acetohydrazide Ethyl Acetate->Acetohydrazide + Hydrazine Hydrate Acetic Acid Acetic Acid Ethyl Acetate->Acetic Acid + H2O (Hydrolysis) Hydrazine Hydrate Hydrazine Hydrate Ethanol Ethanol N,N'-diacetylhydrazine N,N'-diacetylhydrazine Acetohydrazide->N,N'-diacetylhydrazine + Acetic Acid / Ethyl Acetate Acetohydrazide->N,N'-diacetylhydrazine Excess Acetylating Agent High Temperature Prolonged Reaction

Caption: Reaction pathway for acetohydrazide synthesis and the formation of the N,N'-diacetylhydrazine byproduct.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, High Impurity) check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_reagents Verify Reagent Purity and Water Content start->check_reagents analytical_monitoring Analyze Reaction Mixture (TLC, HPLC, GC-MS) check_reaction_conditions->analytical_monitoring check_reagents->analytical_monitoring adjust_stoichiometry Adjust Molar Ratios analytical_monitoring->adjust_stoichiometry Incomplete Reaction or Excess Starting Material optimize_temp_time Optimize Temperature and Reaction Time analytical_monitoring->optimize_temp_time Byproduct Formation improve_workup Refine Purification Technique analytical_monitoring->improve_workup Product Loss solution Problem Resolved adjust_stoichiometry->solution optimize_temp_time->solution improve_workup->solution

Caption: A logical workflow for troubleshooting common issues in acetohydrazide synthesis.

References

Technical Support Center: Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of 2-(2,3-Dimethylphenoxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is a Williamson ether synthesis to produce ethyl 2-(2,3-dimethylphenoxy)acetate. The second step is the hydrazinolysis of the resulting ester to yield the final product, this compound.

Q2: What are the critical parameters in the first step (Williamson ether synthesis)?

The critical parameters for the synthesis of ethyl 2-(2,3-dimethylphenoxy)acetate include the choice of base, solvent, reaction temperature, and the purity of reactants. Anhydrous conditions are crucial for a successful reaction.

Q3: Why is my yield of ethyl 2-(2,3-dimethylphenoxy)acetate consistently low?

Low yields in this step can be attributed to several factors, including the presence of water, which can deactivate the base, or suboptimal reaction conditions that may favor side reactions. The choice of a mild base like potassium carbonate can help mitigate side reactions.[1]

Q4: What is the optimal molar ratio of hydrazine hydrate to the ester in the second step?

It is common to use an excess of hydrazine hydrate, with ratios of 15x to 20x having been successfully employed to drive the reaction to completion and achieve high yields.[2] Using an excess of hydrazine can also help to prevent the formation of dimer byproducts.[2]

Q5: How can I effectively remove unreacted hydrazine hydrate after the reaction?

Excess hydrazine hydrate can be removed during the workup by washing the reaction mixture with water.[2] If the product is not a solid, it can be extracted with a suitable organic solvent like ethyl acetate.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of Ethyl 2-(2,3-dimethylphenoxy)acetate (Step 1)
Potential Cause Suggested Solution
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can consume the base and hinder the reaction.
Impurities in Reactants Use freshly purified 2,3-dimethylphenol and ethyl chloroacetate. Impurities can lead to unwanted side reactions.
Ineffective Base Use a suitable base such as anhydrous potassium carbonate. For phenols, a mild base is often sufficient and can reduce side reactions.[1]
Suboptimal Solvent Polar aprotic solvents like acetone or DMF are generally preferred for Williamson ether synthesis.[3]
Incorrect Reaction Temperature The reaction temperature should be carefully controlled. A typical range is 50-100 °C.[4] Start at a lower temperature and monitor the reaction's progress.
Problem 2: Low Yield or Impure this compound (Step 2)
Potential Cause Suggested Solution
Insufficient Hydrazine Hydrate Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to ensure the complete conversion of the ester.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary, but refluxing for several hours is common.[5]
Product Solubility If the product does not precipitate upon cooling, it may be soluble in the reaction solvent. In such cases, the solvent can be removed under reduced pressure, and the product extracted with an appropriate solvent.[5]
Formation of Dimer Byproducts Using a large excess of hydrazine hydrate can help to minimize the formation of dimeric byproducts.[2]
Purification Challenges If the product is an oil, it can be purified by column chromatography.[5] If it is a solid, recrystallization from a suitable solvent like ethanol is a common purification method.[6]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2,3-dimethylphenoxy)acetate
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylphenol (1.0 eq).

  • Solvent and Base Addition : Add anhydrous acetone and anhydrous potassium carbonate (1.5 eq).

  • Addition of Ethyl Chloroacetate : To the stirring mixture, add ethyl chloroacetate (1.5 eq) dropwise.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup : After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude ester can be purified by vacuum distillation.

Step 2: Synthesis of this compound
  • Reaction Setup : In a round-bottom flask, dissolve the ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate : Add hydrazine hydrate (10-20 eq) to the solution.

  • Reaction : Reflux the mixture for 3-5 hours.[2] The progress of the reaction should be monitored by TLC.

  • Product Isolation :

    • If a solid precipitates : Cool the reaction mixture in an ice bath to facilitate further precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry.

    • If no solid forms : Remove the ethanol and excess hydrazine hydrate under reduced pressure. The resulting residue can then be purified.[7]

  • Purification : The crude product can be recrystallized from ethanol to obtain pure this compound.[6]

Data Presentation

Parameter Step 1: Ester Synthesis Step 2: Hydrazide Synthesis Reference
Key Reagents 2,3-Dimethylphenol, Ethyl Chloroacetate, K₂CO₃Ethyl 2-(2,3-dimethylphenoxy)acetate, Hydrazine HydrateGeneral Procedure
Solvent Acetone (anhydrous)Ethanol[2][3]
Temperature Reflux (approx. 56°C)Reflux (approx. 78°C)[5][8]
Reaction Time 4-6 hours3-5 hoursGeneral Procedure
Typical Yield >80%>90%[2][5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis A 2,3-Dimethylphenol D Reaction at Reflux A->D B Ethyl Chloroacetate B->D C K2CO3 in Acetone C->D E Ethyl 2-(2,3-dimethylphenoxy)acetate D->E G Reaction at Reflux E->G F Hydrazine Hydrate in Ethanol F->G H This compound G->H

Caption: Overall synthesis workflow for this compound.

TroubleshootingWorkflow Start Low Yield of this compound Step_Check Which step has low yield? Start->Step_Check Ester_Yield Low Ester Yield (Step 1) Step_Check->Ester_Yield Step 1 Hydrazide_Yield Low Hydrazide Yield (Step 2) Step_Check->Hydrazide_Yield Step 2 Check_Conditions1 Check Reaction Conditions: - Anhydrous? - Base Quality? - Solvent Choice? Ester_Yield->Check_Conditions1 Check_Conditions2 Check Reaction Conditions: - Excess Hydrazine? - Reaction Time? - Product Isolation? Hydrazide_Yield->Check_Conditions2 Optimize1 Optimize Conditions & Purify Reactants Check_Conditions1->Optimize1 Optimize2 Optimize Conditions & Purification Check_Conditions2->Optimize2

Caption: Troubleshooting decision tree for low yield issues.

References

selecting the right recrystallization solvent for 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for the recrystallization of 2-(2,3-Dimethylphenoxy)acetohydrazide. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting and FAQs

Q1: My this compound won't dissolve in any solvent I've tried. What should I do?

A1: This issue often arises from using a solvent with polarity that is not compatible with your compound. Based on the structure of this compound, which contains both polar (acetohydrazide group) and non-polar (dimethylphenoxy group) regions, a solvent of intermediate polarity is a good starting point.

  • Solvent Choice: Lower alcohols such as ethanol or methanol are often effective for recrystallizing arylacetohydrazides.[1][2] If these fail, consider other polar organic solvents like isopropanol or acetone.

  • Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Temperature: Heat the solvent to its boiling point to maximize the solubility of your compound.[1]

Q2: The compound dissolves in the hot solvent, but it "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute is supersaturated and comes out of the solution as a liquid rather than a solid crystal lattice. This can be addressed by a few methods:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to reduce the saturation level before allowing it to cool slowly.[1]

  • Use a Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is highly soluble and one in which it is poorly soluble.[3] For this compound, a good starting point would be to dissolve it in a minimal amount of hot ethanol (good solvent) and then add hot water (anti-solvent) dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool slowly.[1] Common solvent pairs include ethanol-water and acetone-hexane.[3][4]

Q3: My recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude material.[1]

  • Premature Crystallization: If crystals form during a hot filtration step (if performed), you will lose product. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration quickly.[1]

  • Incomplete Crystallization: Ensure the solution has cooled sufficiently to maximize crystal formation. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[1]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]

Q4: The recrystallized product is still impure. What went wrong?

A4: The effectiveness of recrystallization depends on the proper technique:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the growing crystals. For the best results, allow the solution to cool slowly and without disturbance to room temperature before placing it in an ice bath.[1]

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling and crystallization step.[1]

  • Soluble Impurities: If the impurities have similar solubility profiles to your desired compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the general steps for recrystallizing this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Screening for Recrystallization

A systematic approach to finding the best solvent is crucial.[5]

Procedure:

  • Place a small, consistent amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5][6]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Observe the solubility. A good solvent will dissolve the compound when hot.[5][6]

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath. Observe the formation of crystals.

  • Record your observations for each solvent to determine the most suitable one.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds, but may not dissolve organics well.[4]
EthanolHigh78A very common and effective solvent for many organic compounds.[4]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium56A good general-purpose solvent.[4]
Ethyl AcetateMedium77Often used for compounds of intermediate polarity.[4]
DichloromethaneLow40A low-boiling solvent for less polar compounds.
TolueneLow111Good for non-polar compounds, higher boiling point.
HexaneLow69Used for non-polar compounds, often in solvent pairs.[4]

Table 2: Predicted Solubility of this compound in Common Solvents

This table is based on the general principle of "like dissolves like" and the properties of structurally similar compounds. Experimental verification is essential.

SolventPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability
WaterInsolubleSparingly SolublePoor as a single solvent, good as an anti-solvent.
EthanolSparingly SolubleSolubleGood Candidate
MethanolSparingly SolubleSolubleGood Candidate
AcetoneSparingly SolubleSolubleGood Candidate
Ethyl AcetateSolubleVery SolubleLikely too soluble for good recovery.
TolueneInsolubleSparingly SolubleMay be suitable, but lower alcohols are a better start.
HexaneInsolubleInsolublePoor as a single solvent, good as an anti-solvent.

Visualizations

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure cluster_analysis Analysis Start Start with Crude Compound Screen Screen Potential Solvents Start->Screen Select Select Best Solvent/Pair Screen->Select Dissolve Dissolve in Minimum Hot Solvent Select->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Cool Slowly to Form Crystals Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Purity Assess Purity (TLC, HPLC, MP) Dry->Purity Yield Calculate Yield Dry->Yield Troubleshooting_Logic Problem Problem Encountered OilingOut Oiling Out Problem->OilingOut LowYield Low Yield Problem->LowYield Impure Still Impure Problem->Impure Solution1 Reheat & Add More Solvent OR Use Mixed Solvent System OilingOut->Solution1 Solution2 Use Less Solvent Ensure Complete Cooling Wash with Cold Solvent LowYield->Solution2 Solution3 Cool Slowly Perform Hot Filtration Re-recrystallize Impure->Solution3

References

side reactions to consider in the synthesis of hydrazones from acetohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of hydrazones from acetohydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of hydrazones from acetohydrazides?

A1: The most prevalent side reactions include:

  • Azine Formation: The formed hydrazone can react with a second molecule of the aldehyde or ketone, leading to the formation of an azine by-product. This is particularly common if an excess of the carbonyl compound is used.[1][2][3]

  • Hydrolysis: Both the starting acetohydrazide and the resulting hydrazone are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This regenerates the corresponding carboxylic acid and hydrazine or the carbonyl compound and acetohydrazide, respectively.[4][5]

  • N-Acetylation of Acetohydrazide: If acetic acid is used as a catalyst, it can acetylate the starting acetohydrazide, forming a diacylhydrazine derivative that is unreactive towards the carbonyl compound.[6][7][8]

  • Cyclization Reactions: Depending on the structure of the carbonyl compound, intramolecular cyclization reactions can occur. For example, reactions with dicarbonyl compounds can lead to the formation of heterocyclic rings like pyrazoles.[2][9]

Q2: How can I minimize the formation of azine by-products?

A2: To minimize azine formation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the acetohydrazide or adding the aldehyde or ketone slowly to the reaction mixture can help to ensure that the hydrazone is not exposed to a high concentration of the carbonyl compound.[10]

Q3: My hydrazone product appears to be degrading during purification. What could be the cause?

A3: Hydrazones can be sensitive to hydrolysis, especially on silica gel, which is acidic.[11] If you are using column chromatography for purification, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[11] Additionally, prolonged heating should be avoided as it can also promote degradation.

Q4: I am not getting the expected yield, and I suspect my starting acetohydrazide is the problem. What should I check?

A4: Acetohydrazide can be hygroscopic and may hydrolyze over time if not stored properly. Ensure that your acetohydrazide is dry and of high purity. You can also consider recrystallizing the acetohydrazide before use. Furthermore, if you are using acidic conditions for the hydrazone formation, the acetohydrazide itself might be undergoing hydrolysis as a side reaction.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Hydrazone
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. A catalytic amount of acid (e.g., acetic acid) can also accelerate the reaction.
Hydrolysis of Starting Material or Product Ensure all reagents and solvents are dry. If using an acid catalyst, use the minimum effective amount. For purification, avoid highly acidic conditions.[4]
N-Acetylation of Acetohydrazide If using acetic acid as a catalyst, especially in large amounts or as a solvent, consider switching to a different acid catalyst like a few drops of concentrated sulfuric or hydrochloric acid.[6][8]
Sub-optimal Reaction Conditions Optimize the reaction temperature and solvent. For many hydrazone syntheses, refluxing in ethanol or methanol is effective.[12]
Issue 2: Presence of a Major Impurity in the Crude Product
Possible Cause Identification Method Suggested Solution
Azine Formation The impurity will have a molecular weight corresponding to two units of the carbonyl compound and one unit of hydrazine, minus two water molecules. It can be identified by mass spectrometry and NMR.Use a slight excess (1.1 to 1.2 equivalents) of the acetohydrazide. Add the carbonyl compound dropwise to the reaction mixture.[10] Purify by column chromatography or recrystallization.[12][13]
Unreacted Starting Materials Compare the crude product to the starting materials on a TLC plate.Optimize reaction time and temperature to drive the reaction to completion. Unreacted starting materials can usually be removed by recrystallization or column chromatography.[12][13]
Hydrolyzed Product (Carbonyl Compound) The impurity will have the same Rf value as the starting aldehyde or ketone on a TLC plate.Minimize exposure to water and acid during workup and purification. Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic by-products.

Experimental Protocols

Protocol 1: General Synthesis of an Acetohydrazone

This protocol describes a general method for the synthesis of a hydrazone from an acetohydrazide and an aldehyde or ketone.

Materials:

  • Acetohydrazide (1.0 eq)

  • Aldehyde or Ketone (1.0 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Dissolve the acetohydrazide in a suitable volume of ethanol or methanol in a round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).[12][13]

Visualizations

Signaling Pathways and Logical Relationships

hydrazone_synthesis_troubleshooting start Start: Synthesis of Hydrazone from Acetohydrazide reaction_conditions Reaction Conditions: - Stoichiometry - Catalyst - Temperature - Solvent start->reaction_conditions desired_product Desired Hydrazone reaction_conditions->desired_product Optimal side_reactions Side Reactions reaction_conditions->side_reactions Sub-optimal purification Purification (Recrystallization/ Chromatography) desired_product->purification azine Azine Formation side_reactions->azine hydrolysis Hydrolysis side_reactions->hydrolysis n_acetylation N-Acetylation side_reactions->n_acetylation cyclization Cyclization side_reactions->cyclization azine->purification hydrolysis->purification n_acetylation->purification cyclization->purification pure_product Pure Hydrazone purification->pure_product Successful troubleshooting Troubleshooting purification->troubleshooting Issues low_yield Low Yield troubleshooting->low_yield impurities Impurities troubleshooting->impurities

Caption: Troubleshooting workflow for hydrazone synthesis.

experimental_workflow reactants 1. Reactants - Acetohydrazide - Aldehyde/Ketone - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) reaction 2. Reaction - Stirring at RT or Reflux - Monitor by TLC reactants->reaction workup 3. Work-up - Cooling - Filtration or Concentration reaction->workup crude_product 4. Crude Product workup->crude_product purification 5. Purification - Recrystallization or - Column Chromatography crude_product->purification analysis 6. Analysis - TLC, NMR, MS, M.P. purification->analysis final_product Pure Hydrazone analysis->final_product

References

Technical Support Center: TLC Visualization for Phenoxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the visualization of phenoxyacetohydrazide compounds using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Encountering issues during your TLC experiments? Follow this guide to diagnose and resolve common problems.

Problem: No Spots are Visible on the TLC Plate

If your phenoxyacetohydrazide compounds are not visible after developing the TLC plate, consider the following potential causes and solutions.

  • Is the compound UV-active? Phenoxyacetohydrazides contain a phenyl ring and should be visible under short-wave UV light (254 nm) if the TLC plate has a fluorescent indicator.[1][2][3]

    • Solution: Use a UV lamp to inspect the plate. Compounds that absorb UV light will appear as dark spots against a green fluorescent background.[1][4]

  • Is the sample concentration too low? The amount of compound spotted may be below the detection limit of the visualization method.[2][5][6]

    • Solution: Prepare a more concentrated sample and re-spot the TLC plate. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to dry between each application to maintain a small spot size.[5][6]

  • Has the compound evaporated? If the compound is volatile and the plate is left for an extended period before visualization, it may have evaporated.[1][5]

    • Solution: Visualize the TLC plate immediately after the eluent has evaporated.[1]

  • Is the chosen visualization stain appropriate? Not all stains react with every type of compound.[1][5]

    • Solution: Try a different, more general stain. Potassium permanganate is a good universal stain for oxidizable groups, which are present in phenoxyacetohydrazides.[1][3] Ninhydrin can be effective for compounds with primary amine functionalities, like the hydrazide group.[7][8][9]

Problem: Spots are Streaking or Elongated

Streaking can obscure the separation of compounds and lead to inaccurate Rf values.

  • Is the sample overloaded? Applying too much sample is a common cause of streaking.[5][10][11]

    • Solution: Dilute the sample and re-run the TLC.[5][11]

  • Is the compound highly polar or acidic/basic? The hydrazide group can interact strongly with the silica gel stationary phase, causing streaking.[5][10]

    • Solution: Add a small amount of a modifier to the mobile phase. For basic compounds like hydrazides, adding a few drops of triethylamine or ammonia can improve spot shape.[5][10] For acidic impurities, a few drops of acetic or formic acid may help.[5][10]

  • Was the initial spot too large? A large initial spot will lead to a large, diffuse spot after development.[12]

    • Solution: Ensure the initial spot is as small as possible, ideally 1-2 mm in diameter.[12]

Logical Workflow for TLC Troubleshooting

The following diagram outlines a step-by-step process for troubleshooting common TLC visualization issues.

TLC_Troubleshooting start Start TLC Experiment develop_plate Develop TLC Plate start->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV (254 nm) dry_plate->visualize_uv spots_visible_uv Spots Visible? visualize_uv->spots_visible_uv Check stain_plate Apply Chemical Stain spots_visible_uv->stain_plate No analyze_spots Analyze Spot Shape & Position spots_visible_uv->analyze_spots Yes spots_visible_stain Spots Visible? stain_plate->spots_visible_stain Check troubleshoot_no_spots Troubleshoot: - Increase Concentration - Check Volatility - Try Different Stain spots_visible_stain->troubleshoot_no_spots No spots_visible_stain->analyze_spots Yes troubleshoot_no_spots->start Re-run streaking Streaking or Elongated Spots? analyze_spots->streaking troubleshoot_streaking Troubleshoot: - Dilute Sample - Add Mobile Phase Modifier - Check for Overloading streaking->troubleshoot_streaking Yes uneven_front Uneven Solvent Front? streaking->uneven_front No troubleshoot_streaking->start Re-run troubleshoot_uneven Troubleshoot: - Check Plate Placement - Ensure Chamber is Sealed - Avoid Jar Movement uneven_front->troubleshoot_uneven Yes end Record Results uneven_front->end No troubleshoot_uneven->start Re-run

Caption: A flowchart for troubleshooting common TLC visualization problems.

Frequently Asked Questions (FAQs)

Q1: Which non-destructive visualization techniques are suitable for phenoxyacetohydrazide compounds?

A1: The primary non-destructive method is UV shadowing .[13][14][15] Phenoxyacetohydrazides contain a chromophore (the aromatic phenoxy group) that absorbs UV light.[1] When a TLC plate with a fluorescent indicator (often F₂₅₄) is irradiated with short-wave UV light (254 nm), the plate will fluoresce (typically green), and the spots where the compound is present will absorb the UV light and appear as dark shadows.[1][4] This method is advantageous as the compound remains unchanged, allowing for further analysis or extraction.[1]

Q2: What are the most effective chemical stains for visualizing phenoxyacetohydrazide compounds?

A2: Several chemical stains can be effective due to the functional groups present in phenoxyacetohydrazides (aromatic ring, ether, and a hydrazide group).

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and acts as a universal stain for most organic compounds.[3] It will react with any oxidizable functional groups on the phenoxyacetohydrazide molecule, appearing as yellow-brown spots on a purple or pink background.[1][16]

  • Ninhydrin Stain: This stain is particularly effective for detecting primary amines.[8][9] The terminal -NH₂ of the hydrazide group can react with ninhydrin upon heating to produce a characteristic colored spot (often purple, known as Ruhemann's purple).[7][8]

  • Iodine (I₂) Vapor: Exposing the TLC plate to iodine vapor is a semi-destructive method that works well for many organic compounds, especially those with aromatic rings or sites of unsaturation.[1][4] The iodine forms a temporary colored complex with the compound, appearing as brown spots.[1][17] The spots should be circled immediately as they will fade over time.[4][18]

Q3: Can you provide a detailed protocol for potassium permanganate staining?

A3: Yes, here is a standard protocol for preparing and using a potassium permanganate stain.

Reagent Amount
Potassium Permanganate (KMnO₄)1.5 g
Potassium Carbonate (K₂CO₃)10 g
10% Sodium Hydroxide (NaOH)1.25 mL
Distilled Water200 mL

Experimental Protocol:

  • Preparation: Dissolve the potassium permanganate, potassium carbonate, and sodium hydroxide in distilled water. The solution should be stored in a dark bottle.[9]

  • Application: After developing and thoroughly drying the TLC plate, quickly dip it into the permanganate solution using forceps.[1]

  • Visualization: Remove the plate and wipe the excess stain from the back with a paper towel.[1] Gently warm the plate with a heat gun. Spots will appear as yellow or brown against a pink/purple background.[1][16] Be careful not to overheat, as this can char the plate.[3]

Q4: How does the ninhydrin stain react with the hydrazide group?

A4: The ninhydrin reaction is a classic method for detecting primary amines. The terminal amino group of the phenoxyacetohydrazide acts as a primary amine and reacts with two molecules of ninhydrin to form a deep purple-colored product known as Ruhemann's purple. This reaction requires heating to proceed.

Ninhydrin Reaction Pathway

The diagram below illustrates the reaction between a primary amine (representing the hydrazide) and ninhydrin to form the colored product.

Ninhydrin_Reaction compound Phenoxyacetohydrazide (R-NH2) intermediate Intermediate (Schiff Base) compound->intermediate + Ninhydrin - H2O ninhydrin1 Ninhydrin product Ruhemann's Purple (Colored Spot) intermediate->product + Ninhydrin - R-CHO, -CO2, -3H2O ninhydrin2 Ninhydrin

Caption: Reaction of a primary amine with ninhydrin to form a colored product.

Q5: My spots are running too high (high Rf) or staying at the baseline (low Rf). What should I do?

A5: The Rf value is primarily controlled by the polarity of the mobile phase.

  • High Rf (Spots near solvent front): The mobile phase is too polar.[5] This means the compound is spending too much time dissolved in the solvent and not enough time adsorbed to the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For example, if you are using a 50:50 mixture of ethyl acetate and hexane, try an 80:20 mixture of hexane and ethyl acetate.[5]

  • Low Rf (Spots near baseline): The mobile phase is not polar enough.[5] The compound is too strongly adsorbed to the silica gel.

    • Solution: Increase the polarity of the mobile phase. Using the same example, you could try a 20:80 mixture of hexane and ethyl acetate or add a small amount of a more polar solvent like methanol.[5]

Problem Cause Solution
High RfEluent is too polarDecrease eluent polarity (e.g., increase proportion of non-polar solvent)
Low RfEluent is not polar enoughIncrease eluent polarity (e.g., increase proportion of polar solvent)

References

stability issues of 2-(2,3-Dimethylphenoxy)acetohydrazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2,3-Dimethylphenoxy)acetohydrazide in solution.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

IssuePotential CauseRecommended Solution
Unexpected decrease in compound concentration over time in aqueous solution. Hydrolysis: The acetohydrazide moiety is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2,3-dimethylphenoxyacetic acid and hydrazine.Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with the experimental setup.Use aprotic solvents if the experimental design allows.Prepare solutions fresh and use them promptly.Store stock solutions at low temperatures (2-8°C) to slow down the hydrolysis rate.
Discoloration or formation of precipitates in the solution upon storage or exposure to air. Oxidation: The hydrazide group can be susceptible to oxidation, potentially catalyzed by trace metal ions or exposure to atmospheric oxygen. This can lead to the formation of colored byproducts or insoluble materials.Degas solvents before use to remove dissolved oxygen.Consider working under an inert atmosphere (e.g., nitrogen or argon).Add a suitable antioxidant to the solution if it does not interfere with the experiment.Use high-purity solvents and reagents to minimize metal ion contamination.
Compound degradation when experiments are conducted under bright light. Photodegradation: Aromatic compounds and their derivatives can be sensitive to light, particularly UV radiation, which can induce degradation.Conduct experiments in amber-colored glassware or protect the solution from light by wrapping the container in aluminum foil.Minimize exposure to direct sunlight or strong artificial light sources.If photostability is a concern, perform a photostability study according to ICH Q1B guidelines.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Adsorption to container surfaces: The compound may adsorb to the surface of glass or plastic containers, leading to a decrease in the effective concentration in solution.Use silanized glassware or polypropylene containers to minimize adsorption.Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in aqueous solutions to reduce adsorption.Prepare and analyze samples in a timely manner.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The three main degradation pathways for this compound are hydrolysis, oxidation, and photolysis. The acetohydrazide functional group is prone to cleavage via hydrolysis, particularly at non-neutral pH. The hydrazide moiety is also susceptible to oxidation. As an aromatic compound, it may also undergo photodegradation upon exposure to light.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To ensure the stability of your stock solution, it is recommended to:

  • Store the solution in a tightly sealed, amber-colored vial to protect it from light and air.

  • Store at a low temperature, such as 2-8°C. For long-term storage, consider storing at -20°C or below.

  • If possible, prepare the stock solution in a non-aqueous, aprotic solvent. If an aqueous buffer is necessary, ensure it is at a neutral pH.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To assess the stability, you can perform a forced degradation study. This involves subjecting a solution of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a stability-indicating HPLC method?

A4: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities. This means that the peaks for the parent compound and its degradants are well-separated in the chromatogram.

Data Presentation

The following tables are illustrative examples of how to present quantitative stability data for this compound. Please note that the data presented here is for exemplary purposes only and does not represent actual experimental results.

Table 1: Illustrative Hydrolytic Stability of this compound (1 mg/mL) at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
2485.298.590.1
4872.197.281.5
7260.596.173.8

Table 2: Illustrative Oxidative Stability of this compound (1 mg/mL) in 3% H₂O₂ at 25°C

Time (hours)% Remaining
0100.0
692.3
1285.1
2475.6

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours.

    • Also, keep a solution of the compound at 80°C for 48 hours.

    • At specified time points, withdraw samples, prepare solutions of appropriate concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • After exposure, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Method Development Strategy:

  • Solvent and Wavelength Selection:

    • Dissolve the compound in a suitable solvent mixture (e.g., methanol:water) and acquire its UV spectrum to determine the wavelength of maximum absorbance (λmax).

    • Select mobile phase components that are transparent at the chosen wavelength (e.g., acetonitrile, methanol, and water with appropriate buffers).

  • Initial Chromatographic Conditions:

    • Start with a simple isocratic method (e.g., 60:40 acetonitrile:water) and a flow rate of 1.0 mL/min.

    • Inject a standard solution of the compound and observe the retention time and peak shape.

  • Gradient Optimization:

    • To separate the parent compound from its degradation products (obtained from the forced degradation study), develop a gradient elution method.

    • A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.

    • Analyze a mixture of the stressed samples to evaluate the separation.

  • Method Optimization:

    • Fine-tune the gradient profile, flow rate, column temperature, and mobile phase pH to achieve optimal resolution (>2) between the parent peak and all degradant peaks.

    • The use of a PDA detector is highly recommended to check for peak purity and to identify the spectra of the degradation products.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Compound This compound Acid_Base_Catalysis Acid_Base_Catalysis Compound->Acid_Base_Catalysis H+ or OH- Oxidizing_Agent Oxidizing_Agent Compound->Oxidizing_Agent O2, Metal Ions, H2O2 UV_Light UV_Light Compound->UV_Light Degradation_Product_1 Degradation_Product_1 Acid_Base_Catalysis->Degradation_Product_1 2,3-Dimethylphenoxyacetic Acid Degradation_Product_2 Degradation_Product_2 Acid_Base_Catalysis->Degradation_Product_2 Hydrazine Oxidized_Products Oxidized_Products Oxidizing_Agent->Oxidized_Products e.g., Azo compounds Photodegradation_Products Photodegradation_Products UV_Light->Photodegradation_Products e.g., Phenolic compounds Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) Prepare_Stock_Solution->Forced_Degradation Sample_Preparation Prepare Samples for Analysis (Neutralize, Dilute) Forced_Degradation->Sample_Preparation HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Preparation->HPLC_Analysis Data_Analysis Analyze Data (% Degradation, Identify Products) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Validation & Comparative

Unraveling the Bioactivity of Dimethylphenoxyacetohydrazide Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships among phenoxyacetohydrazide derivatives suggests that the positioning of dimethyl substitutions on the phenyl ring critically influences their biological activities. While direct comparative studies on all dimethylphenoxyacetohydrazide isomers are not extensively available in the current literature, analysis of related substituted analogs provides valuable insights into their potential anti-inflammatory and antifungal properties.

The core structure of phenoxyacetohydrazide has been identified as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The biological efficacy of these compounds is significantly modulated by the nature and position of substituents on the phenoxy ring. This guide synthesizes available data to offer a comparative perspective on how different substitution patterns, particularly dimethyl substitutions, may impact the bioactivity of these compounds, providing a valuable resource for researchers and professionals in drug discovery and development.

Comparative Analysis of Biological Activity

Recent studies on morpholine-substituted phenoxyacetohydrazide derivatives have shed light on the influence of phenyl ring substitutions on their anti-inflammatory activity. The data, summarized in the table below, is derived from in vitro assays and provides a basis for understanding the structure-activity relationship (SAR).

Compound IDPhenoxy Ring SubstitutionBiological Activity (IC50 in µg/mL)
6c 2-Methyl311[1]
6d 2,6-Dimethyl199[1]
6b 4-Bromo222[1]
6a 4-Chloro299[1]

Data from Mohammed et al. (2025) on the in vitro anti-inflammatory activity using the human red blood cell (HRBC) membrane stabilization assay.[1]

The presented data indicates that the introduction of a second methyl group at the 2,6-positions of the phenoxy ring (compound 6d ) leads to a significant increase in anti-inflammatory activity, as evidenced by a lower IC50 value compared to the monosubstituted 2-methyl analog (compound 6c ). This suggests that a disubstitution pattern with methyl groups at the ortho positions could be favorable for this particular biological activity. The activity of the 2,6-dimethyl analog is also notably higher than that of the 4-bromo and 4-chloro substituted compounds.

While this provides a valuable data point, it is important to note that a comprehensive comparison of all possible dimethylphenoxyacetohydrazide isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-, 3,5-dimethyl) is not available. The antifungal activity of phenoxyacetohydrazide derivatives is also influenced by the substitution pattern on the phenyl ring, with electron-withdrawing groups and lipophilicity playing a significant role.[2][3] However, specific data on dimethyl-substituted isomers in antifungal assays is not prominently featured in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of phenoxyacetohydrazide derivatives, based on published research.

Synthesis of Phenoxyacetohydrazide Derivatives

A general two-step synthesis for phenoxyacetohydrazide derivatives is commonly employed.[4][5]

Step 1: Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Ester Derivatives. Substituted phenols (0.05 mol) are reacted with a substituted ester (0.075 mol) in dry acetone (40 ml) in the presence of anhydrous potassium carbonate (0.075 mol). The reaction mixture is refluxed for 8–10 hours. After cooling, the solvent is removed by distillation. The residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (3 x 30 ml).[5][6]

Step 2: Synthesis of Phenoxy-acetic acid/butyric acid hydrazide derivatives. To a solution of the ester analog from Step 1 (0.03 mol) in ethanol (20 ml), hydrazine hydrate (0.045 mol) is added. The reaction mixture is stirred at room temperature for 7 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). The mixture is then allowed to stand overnight, during which a white precipitate forms. The precipitate is separated by filtration, washed, and dried. Recrystallization from ethanol yields the final phenoxyacetohydrazide derivative.[4][5]

In Vitro Anti-inflammatory Activity Assay (HRBC Membrane Stabilization)

The anti-inflammatory activity of the synthesized compounds can be assessed in vitro using the human red blood cell (HRBC) membrane stabilization assay.[5][7]

  • Preparation of HRBC suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 min, and the packed cells are washed three times with isosaline. A 10% v/v suspension of HRBC is prepared in isosaline.

  • Assay Procedure: The reaction mixture consists of 1 ml of phosphate buffer (pH 7.4, 0.15 M), 2 ml of hyposaline (0.36%), 0.5 ml of HRBC suspension, and 0.5 ml of the test compound solution at various concentrations.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: After incubation, the mixtures are centrifuged at 3000 rpm for 10 minutes.

  • Measurement: The absorbance of the supernatant is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of hemolysis) is determined.

Mechanism of Action and Signaling Pathways

The biological activity of phenoxyacetohydrazide derivatives is believed to be multifactorial.[4] Some derivatives have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are key players in inflammation and angiogenesis.[4][5] The inhibition of these pathways can lead to anti-inflammatory and anti-angiogenic effects.

In silico molecular docking studies have suggested that some phenoxyacetohydrazide derivatives can exhibit strong binding affinities towards VEGF, COX-1, and COX-2.[5][7] This interaction with key enzymes in inflammatory and angiogenic pathways provides a plausible mechanism for their observed biological activities.

Below are diagrams illustrating the general synthesis workflow and a potential signaling pathway inhibited by these compounds.

G General Synthesis Workflow for Phenoxyacetohydrazide Derivatives cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Substituted Phenol Substituted Phenol Esterification Reaction Esterification Reaction Substituted Phenol->Esterification Reaction Substituted Ester Substituted Ester Substituted Ester->Esterification Reaction Phenoxy Acetic/Butyric Acid Ethyl Ester Phenoxy Acetic/Butyric Acid Ethyl Ester Esterification Reaction->Phenoxy Acetic/Butyric Acid Ethyl Ester Hydrazinolysis Reaction Hydrazinolysis Reaction Phenoxy Acetic/Butyric Acid Ethyl Ester->Hydrazinolysis Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis Reaction Phenoxyacetohydrazide Derivative Phenoxyacetohydrazide Derivative Hydrazinolysis Reaction->Phenoxyacetohydrazide Derivative

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

G Potential Anti-inflammatory Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenoxyacetohydrazide Derivative Phenoxyacetohydrazide Derivative Phenoxyacetohydrazide Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by phenoxyacetohydrazide derivatives.

References

Structure-Activity Relationship of 2,3-Dimethylphenoxyacetohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2,3-dimethylphenoxyacetohydrazide analogs, focusing on their potential as antimicrobial and antifungal agents. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetohydrazide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure, consisting of a phenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for chemical modifications to optimize potency and selectivity. The 2,3-dimethylphenoxyacetohydrazide analogs represent a specific subset where the substitution pattern on the phenyl ring is fixed, and variations are introduced at the hydrazide nitrogen. By forming hydrazone derivatives through condensation with various aldehydes and ketones, a library of analogs can be generated to explore the impact of different substituents on biological activity.

This guide summarizes the key SAR findings for analogs of 2,3-dimethylphenoxyacetohydrazide, drawing comparisons with closely related phenoxyacetohydrazide derivatives to infer the likely influence of the 2,3-dimethyl substitution.

Synthesis and General Structure

The synthesis of 2,3-dimethylphenoxyacetohydrazide analogs typically begins with the corresponding 2,3-dimethylphenol, which is reacted with an ethyl haloacetate to form the ester. Subsequent treatment with hydrazine hydrate yields the key 2,3-dimethylphenoxyacetohydrazide intermediate. This intermediate is then condensed with a variety of substituted aldehydes or ketones to produce the final hydrazone analogs.[4]

The general workflow for the synthesis of these analogs is depicted below:

G cluster_0 Synthesis Workflow 2,3-Dimethylphenol 2,3-Dimethylphenol Esterification Esterification 2,3-Dimethylphenol->Esterification Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Esterification Ethyl 2-(2,3-dimethylphenoxy)acetate Ethyl 2-(2,3-dimethylphenoxy)acetate Esterification->Ethyl 2-(2,3-dimethylphenoxy)acetate Hydrazinolysis Hydrazinolysis Ethyl 2-(2,3-dimethylphenoxy)acetate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis 2,3-Dimethylphenoxyacetohydrazide 2,3-Dimethylphenoxyacetohydrazide Hydrazinolysis->2,3-Dimethylphenoxyacetohydrazide Condensation Condensation 2,3-Dimethylphenoxyacetohydrazide->Condensation Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone->Condensation 2,3-Dimethylphenoxyacetohydrazide Analog (Hydrazone) 2,3-Dimethylphenoxyacetohydrazide Analog (Hydrazone) Condensation->2,3-Dimethylphenoxyacetohydrazide Analog (Hydrazone)

Caption: General synthetic route for 2,3-dimethylphenoxyacetohydrazide analogs.

Structure-Activity Relationship Insights

While specific experimental data for a wide range of 2,3-dimethylphenoxyacetohydrazide analogs is limited in publicly available literature, SAR can be inferred from studies on analogous phenoxyacetohydrazide and hydrazone derivatives.

Influence of the Phenoxy Ring Substitution

The substitution pattern on the phenoxy ring is a critical determinant of biological activity. In the case of the target compounds, the 2,3-dimethyl substitution provides a specific lipophilic and steric environment. Compared to unsubstituted or monosubstituted phenoxy rings, the 2,3-dimethyl groups are expected to enhance lipophilicity, which can influence cell membrane permeability. Studies on other substituted phenoxyacetohydrazides have shown that electron-donating groups, such as methyl groups, can modulate the electronic properties of the entire molecule, which in turn affects binding to biological targets.

Role of the Hydrazone Moiety (-C=N-NH-C=O-)

The hydrazone linkage is a key pharmacophore in this class of compounds. The imine nitrogen and the amide group are capable of forming hydrogen bonds with biological targets, such as enzymes and receptors. The planarity of the C=N bond and the conformational flexibility around the N-N bond are important for proper orientation within a binding site.

Impact of Substituents on the Arylidene Ring

The nature of the substituent on the arylidene ring (derived from the aldehyde or ketone) plays a significant role in modulating the biological activity. Key observations from related hydrazone series include:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br, -F) and nitro groups (-NO2) on the arylidene ring often enhance antimicrobial activity. This is attributed to their ability to increase the acidity of the N-H proton and potentially improve binding interactions.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and hydroxyl (-OH) can have variable effects. Hydroxyl groups, particularly at the ortho or para position, can increase activity, possibly by acting as hydrogen bond donors.

  • Steric Factors: The size and position of the substituent can influence the overall conformation of the molecule and its ability to fit into a target's active site.

The logical relationship for SAR can be visualized as follows:

G cluster_0 Structure-Activity Relationship Logic Core_Structure 2,3-Dimethylphenoxy- acetohydrazide Lipophilicity Lipophilicity Core_Structure->Lipophilicity Arylidene_Substituent Substituent on Arylidene Ring Arylidene_Substituent->Lipophilicity Electronic_Effects Electronic_Effects Arylidene_Substituent->Electronic_Effects Steric_Hindrance Steric_Hindrance Arylidene_Substituent->Steric_Hindrance Biological_Activity Antimicrobial/ Antifungal Activity Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity

Caption: Factors influencing the biological activity of the analogs.

Comparative Biological Activity Data

The following tables summarize the antimicrobial and antifungal activities of representative phenoxyacetohydrazide and related hydrazone analogs. While not specific to the 2,3-dimethyl series, they provide a valuable baseline for comparison.

Table 1: Antibacterial Activity of Hydrazone Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound IDArylidene SubstituentS. aureusB. subtilisE. coliK. pneumoniae
A1 4-Nitro12.52550100
A2 4-Chloro2550100100
A3 4-Methoxy50100>100>100
A4 2-Hydroxy25255050
A5 Unsubstituted100>100>100>100
Gentamicin (Standard)0.5122

Data is hypothetical and compiled for illustrative purposes based on general trends observed in hydrazone literature.[5]

Table 2: Antifungal Activity of Hydrazone Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound IDArylidene SubstituentC. albicansA. niger
B1 2,4-Dichloro1632
B2 4-Bromo3264
B3 3-Nitro1632
B4 4-Hydroxy64128
B5 Unsubstituted>128>128
Fluconazole (Standard)816

Data is hypothetical and compiled for illustrative purposes based on general trends observed in hydrazone literature.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • Synthesized 2,3-dimethylphenoxyacetohydrazide analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Gentamicin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard turbidity solution

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to obtain a stock solution of a known concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow the microbial cultures overnight at 37°C (bacteria) or 28°C (fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of the appropriate sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control well.

  • Controls: Include a positive control (broth + inoculum + standard drug), a growth control (broth + inoculum + DMSO), and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

The experimental workflow for MIC determination is illustrated in the following diagram:

G cluster_0 MIC Determination Workflow Stock_Solution Prepare Stock Solutions (Compounds & Standards) Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (37°C or 28°C) Inoculation->Incubation Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The structure-activity relationship of 2,3-dimethylphenoxyacetohydrazide analogs is governed by a combination of factors, including the physicochemical properties of the core structure and the nature of the substituents on the arylidene moiety. Based on the analysis of related compound series, it is anticipated that analogs bearing electron-withdrawing groups and hydrogen-bonding moieties on the arylidene ring will exhibit enhanced antimicrobial and antifungal activities. The 2,3-dimethyl substitution on the phenoxy ring is expected to increase lipophilicity, which may positively influence cell penetration. Further synthesis and biological evaluation of a focused library of 2,3-dimethylphenoxyacetohydrazide analogs are necessary to validate these hypotheses and to identify lead compounds for further development.

References

The Rising Potential of Acetohydrazides in Antimicrobial Research: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

This comparative guide synthesizes data from multiple studies to offer an objective look at the antimicrobial potential of acetohydrazide derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Comparative Antimicrobial Efficacy

The antimicrobial activity of several acetohydrazide derivatives has been evaluated against a panel of clinically relevant microorganisms. The data, summarized in the tables below, showcases the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for these compounds compared to standard antimicrobial agents.

Antibacterial Activity

The antibacterial efficacy of various acetohydrazide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against common bacterial strains. Lower MIC values indicate greater potency.

Table 1: Comparative Antibacterial Activity of Acetohydrazide Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Acetohydrazide Derivatives
Compound 12b 78.1----[1]
Compounds 26 & 27 25-506.25-6.25-[2]
Compound 19 6.25-12.512.5-[3]
Standard Antibiotics
Gentamicin15 (inhibition zone in mm)-27 (inhibition zone in mm)25 (inhibition zone in mm)-[1]
Streptomycin-12.5-12.5-[2]
Ampicillin--25-20 (inhibition zone in mm)[2][3]

Note: '-' indicates data not available in the cited sources.

Antifungal Activity

Several studies have also investigated the antifungal potential of acetohydrazide derivatives. The table below presents the available data on their efficacy against common fungal pathogens.

Table 2: Comparative Antifungal Activity of Acetohydrazide Derivatives

Compound/DrugCandida albicansAspergillus nigerReference
Acetohydrazide Derivatives
Compounds 4b, 4c, 22c Weak to moderate activity-
Standard Antifungals
NystatinStandard referenceStandard reference[4]
Amphotericin-B--[5]

Note: Specific quantitative data such as MIC values for antifungal activity were not consistently provided in the reviewed literature; instead, descriptive terms like "weak to moderate activity" were used.

Experimental Protocols

The data presented in this guide is based on established antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis A Prepare serial dilutions of test compounds and standard drugs in a 96-well microtiter plate. D Inoculate each well of the microtiter plate with the diluted microbial suspension. A->D B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). C Dilute the inoculum in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). B->C C->D E Include positive (microbe only) and negative (broth only) controls. F Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24h for bacteria). E->F G Visually inspect the plates for microbial growth (turbidity). F->G H The MIC is the lowest concentration of the compound that shows no visible growth. G->H

Workflow for MIC Determination
Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

Agar_Well_Diffusion cluster_prep Preparation cluster_application Application & Incubation cluster_measurement Measurement A Prepare and sterilize agar plates (e.g., Mueller-Hinton Agar). B Spread a standardized microbial inoculum evenly over the agar surface. A->B C Create wells of a specific diameter in the agar using a sterile borer. B->C D Add a known concentration of the test compound and standard drug into separate wells. C->D E Incubate the plates under appropriate conditions (e.g., 37°C for 24h). D->E F Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. E->F G A larger zone of inhibition indicates greater antimicrobial activity. F->G

Agar Well Diffusion Method Workflow

Concluding Remarks

The available data suggests that acetohydrazide derivatives represent a promising scaffold for the development of new antimicrobial agents. Several compounds within this class have demonstrated potent activity against a variety of bacterial strains, with some exhibiting efficacy comparable or even superior to standard antibiotics.[2][3] While the antifungal activity appears to be less pronounced in the currently reported derivatives, further structural modifications could enhance their efficacy against fungal pathogens.[4]

For researchers and drug development professionals, the findings summarized in this guide underscore the potential of acetohydrazide chemistry in addressing the challenge of antimicrobial resistance. Future research should focus on synthesizing and evaluating a broader range of derivatives, including the specifically mentioned but understudied 2-(2,3-Dimethylphenoxy)acetohydrazide, to fully elucidate their structure-activity relationships and therapeutic potential.

References

Comparative Analysis of 2-(2,3-Dimethylphenoxy)acetohydrazide and Other Antimicrobial Hydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial potential of hydrazide derivatives, with a focus on the phenoxyacetohydrazide scaffold. While specific experimental data on 2-(2,3-Dimethylphenoxy)acetohydrazide is not currently available in the public domain, this document outlines the antimicrobial performance of structurally related compounds and provides detailed experimental protocols to facilitate further research in this area.

Introduction to Antimicrobial Hydrazides

Hydrazide and its derivatives, particularly hydrazones, represent a significant class of compounds in medicinal chemistry, known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The functional group -NHNH2 is a key structural feature that allows for diverse chemical modifications, leading to a wide array of derivatives with varying pharmacological profiles. The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular pathways.

Performance of Phenoxyacetohydrazide Derivatives

While data on this compound is absent, studies on other phenoxyacetohydrazide derivatives provide valuable insights into the antimicrobial potential of this class of compounds. The following tables summarize the antimicrobial activity of representative phenoxyacetohydrazide derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Hydrazide Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
(E)-N'-(4-chlorobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideStaphylococcus aureus-18Chloramphenicol (24 mm)
Staphylococcus pyogenes-20Chloramphenicol (26 mm)
Escherichia coli-19Chloramphenicol (25 mm)
Pseudomonas aeruginosa-16Chloramphenicol (22 mm)
(E)-N'-(4-nitrobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideStaphylococcus aureus-20Chloramphenicol (24 mm)
Staphylococcus pyogenes-22Chloramphenicol (26 mm)
Escherichia coli-21Chloramphenicol (25 mm)
Pseudomonas aeruginosa-18Chloramphenicol (22 mm)
2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazideEscherichia coli-12.3 ± 0.5Gentamicin (27 ± 0.6 mm)
Klebsiella pneumoniae-14.3 ± 0.5Gentamicin (25 ± 0.5 mm)
Staphylococcus aureusNo activity--

Data compiled from a study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives and a study on a 2-cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide derivative.[1]

Table 2: Antifungal Activity of Selected Hydrazide Derivatives
Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference Compound
(E)-N'-(4-chlorobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideAspergillus niger12Nystatin (20 mm)
Candida albicans10Nystatin (18 mm)
(E)-N'-(4-nitrobenzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazideAspergillus niger14Nystatin (20 mm)
Candida albicans12Nystatin (18 mm)

Data from a study on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives.[1] Note: The study indicated weak antifungal activity for the tested compounds.[1]

Experimental Protocols

A standardized methodology is crucial for the reproducible assessment of antimicrobial activity. The following protocols are based on established methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]

Microdilution Method for MIC and MBC Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).[3]

Materials:

  • Test compounds and reference antimicrobial agents

  • Appropriate bacterial and fungal strains

  • Sterile 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • Standardized microbial inoculum

  • Resazurin solution (optional viability indicator)

  • Incubator

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: Perform serial two-fold dilutions of the compound stock solutions in the wells of a 96-well plate using the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include positive controls (microorganism in broth without test compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.[3]

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and subculture it onto an agar plate. After incubation, the MBC is the lowest concentration that shows a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.[3]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC (Visual or Indicator) incubation->mic_determination subculture Subculture from Wells with No Growth mic_determination->subculture mbc_determination Determine MBC (Colony Count) subculture->mbc_determination

Caption: Workflow for MIC and MBC determination.

Potential Mechanisms of Action

While the precise mechanisms of action for many hydrazide derivatives are still under investigation, several potential pathways have been proposed.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects hydrazide Hydrazide Derivative dna_gyrase DNA Gyrase Inhibition hydrazide->dna_gyrase cell_wall Cell Wall Synthesis Inhibition hydrazide->cell_wall enzyme_inhibition Essential Enzyme Inhibition hydrazide->enzyme_inhibition dna_replication Impaired DNA Replication dna_gyrase->dna_replication cell_lysis Cell Lysis cell_wall->cell_lysis metabolic_disruption Metabolic Disruption enzyme_inhibition->metabolic_disruption

Caption: Putative mechanisms of antimicrobial action for hydrazides.

Conclusion and Future Directions

The available literature strongly suggests that the phenoxyacetohydrazide scaffold is a promising starting point for the development of new antimicrobial agents. The antimicrobial activity of these compounds appears to be significantly influenced by the nature and position of substituents on the aromatic rings.

While no specific antimicrobial data for this compound has been reported, the synthesis and evaluation of this and other novel derivatives are warranted. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of robust and comparable data. Future studies should focus on establishing clear structure-activity relationships (SAR) to guide the design of more potent and selective antimicrobial hydrazides. Furthermore, elucidation of the precise mechanisms of action will be critical for the rational development of this promising class of therapeutic agents.

References

A Comparative Analysis of the Antibacterial Efficacy of 2,3- vs. 2,4-Dimethylphenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the antibacterial activity of 2,3-dimethylphenoxyacetohydrazide and 2,4-dimethylphenoxyacetohydrazide. The information is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of hydrazide derivatives. Phenoxyacetic acid derivatives are known to exhibit a range of pharmacological activities, and their hydrazide counterparts are of significant interest for novel antimicrobial agent development.[1]

Data Summary: Antibacterial Activity

The antibacterial efficacy of the two compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The results are summarized in the table below.

CompoundBacterial StrainMIC (µg/mL)
2,3-Dimethylphenoxyacetohydrazide Staphylococcus aureus (ATCC 25923)128
Bacillus subtilis (ATCC 6633)64
Escherichia coli (ATCC 25922)256
Pseudomonas aeruginosa (ATCC 27853)>512
2,4-Dimethylphenoxyacetohydrazide Staphylococcus aureus (ATCC 25923)64
Bacillus subtilis (ATCC 6633)32
Escherichia coli (ATCC 25922)128
Pseudomonas aeruginosa (ATCC 27853)512

Note: The data presented in this table is illustrative and serves as a template for presenting experimental results.

Experimental Protocols

Detailed methodologies for the synthesis of the compounds and the antibacterial screening are provided below.

Synthesis of Dimethylphenoxyacetohydrazides

The synthesis of both 2,3- and 2,4-dimethylphenoxyacetohydrazide is a two-step process involving the preparation of the corresponding phenoxyacetic acid followed by conversion to the acetohydrazide.

Step 1: Synthesis of (2,3-Dimethylphenoxy)acetic Acid and (2,4-Dimethylphenoxy)acetic Acid

This procedure is adapted from standard methods for synthesizing phenoxyacetic acids.[3][4]

  • In a round-bottom flask, dissolve 2,3-dimethylphenol or 2,4-dimethylphenol in an aqueous solution of sodium hydroxide.

  • To this solution, add a concentrated aqueous solution of chloroacetic acid.

  • Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure (2,3-dimethylphenoxy)acetic acid or (2,4-dimethylphenoxy)acetic acid. The synthesis of (2,3-dimethylphenoxy)acetic acid has been previously described in the literature.[5]

Step 2: Synthesis of 2,3- and 2,4-Dimethylphenoxyacetohydrazide

This procedure follows the general method for converting phenoxyacetic acid esters to their corresponding hydrazides.[6]

  • A mixture of the respective dimethylphenoxyacetic acid (1 mmol) and absolute ethanol (20 mL) containing concentrated sulfuric acid (0.5 mL) is refluxed for 8-10 hours.

  • The excess solvent is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a sodium bicarbonate solution. The separated ester is extracted with ether, washed with water, and dried over anhydrous sodium sulfate.

  • The crude ethyl (dimethylphenoxy)acetate is then dissolved in ethanol, and hydrazine hydrate (99%) is added.

  • The mixture is refluxed for 6-8 hours.

  • Upon cooling, the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the final 2,3- or 2,4-dimethylphenoxyacetohydrazide. A similar synthesis for 2-(2,4-Dimethylphenoxy)acetohydrazide has been reported.[6]

Antibacterial Activity Screening

The antibacterial activity was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[2]

  • Preparation of Stock Solutions: Dissolve the synthesized hydrazide derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: The following bacterial strains were used: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853).

  • Inoculum Preparation: Inoculate a single colony of each test bacterium from a fresh agar plate into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the exponential growth phase, corresponding to a 0.5 McFarland standard. Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution (diluted in MHB) to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (broth and inoculum) and well 12 as a sterility control (broth only).

    • Add 10 µL of the prepared bacterial inoculum to each well from 1 to 11.

  • Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Experimental Workflow

The overall workflow for the comparative study is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_testing Antibacterial Testing cluster_analysis Data Analysis Phenols 2,3- and 2,4-Dimethylphenol Acids (2,3)- and (2,4)- Dimethylphenoxyacetic Acid Phenols->Acids + Chloroacetic Acid + NaOH, Reflux Hydrazides 2,3- and 2,4-Dimethylphenoxyacetohydrazide Acids->Hydrazides 1. Esterification (EtOH, H2SO4) 2. + Hydrazine Hydrate, Reflux Stock Prepare Stock Solutions (in DMSO) Hydrazides->Stock MIC_Assay Broth Microdilution Assay (96-well plates, serial dilution) Stock->MIC_Assay Inoculum Prepare Bacterial Inoculum (S. aureus, B. subtilis, E. coli, P. aeruginosa) Inoculum->MIC_Assay Incubation Incubate at 37°C for 18-24h MIC_Assay->Incubation Reading Determine MIC Values Incubation->Reading Comparison Compare MIC Values of 2,3- vs 2,4-isomers Reading->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

References

Comparative Guide to the Structural Confirmation of 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis Overview

The synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide typically follows a two-step process. The first step involves the synthesis of the intermediate ester, ethyl 2-(2,3-dimethylphenoxy)acetate, via a Williamson ether synthesis. This is achieved by reacting 2,3-dimethylphenol with ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetone. The subsequent step is the hydrazinolysis of the synthesized ester using hydrazine hydrate in an alcoholic solvent to yield the final product, this compound.

A similar synthetic strategy has been successfully employed for the preparation of other dimethylphenoxyacetohydrazide isomers, such as the 2,4-dimethylphenoxy derivative, which involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by reaction with hydrazine.[1][2]

Structural Confirmation Techniques: A Comparative Analysis

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Provides information about the number and chemical environment of protons.Signals corresponding to the aromatic protons of the 2,3-dimethylphenyl group, the two methyl groups, the methylene (-OCH₂-) protons, and the hydrazide (-NHNH₂) protons.
¹³C NMR Indicates the number of chemically non-equivalent carbon atoms and their hybridization.Resonances for the aromatic carbons, the two methyl carbons, the methylene carbon, and the carbonyl carbon of the hydrazide group.
IR Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), and C-O-C stretching (ether linkage).
Mass Spec. Determines the molecular weight and provides information on the fragmentation pattern.A molecular ion peak corresponding to the molecular weight of C₁₀H₁₄N₂O₂ (194.23 g/mol ) and characteristic fragment ions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.

Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate (Intermediate)
  • To a solution of 2,3-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(2,3-dimethylphenoxy)acetate.

Synthesis of this compound (Final Product)
  • Dissolve the synthesized ethyl 2-(2,3-dimethylphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Filter the solid product, wash with cold ethanol, and dry to obtain this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Prepare a solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Infrared (IR) Spectroscopy : Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a suitable substrate.

  • Mass Spectrometry (MS) : Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.

Workflow and Structural Analysis

The overall process from synthesis to structural confirmation can be visualized as a streamlined workflow.

Synthesis_Confirmation_Workflow Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start 2,3-Dimethylphenol + Ethyl Chloroacetate esterification Williamson Ether Synthesis start->esterification intermediate Ethyl 2-(2,3-Dimethylphenoxy)acetate esterification->intermediate hydrazinolysis Hydrazinolysis with Hydrazine Hydrate intermediate->hydrazinolysis product This compound hydrazinolysis->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Confirmed Structure nmr->structure ir->structure ms->structure final_report Comparison Guide structure->final_report Data Consolidation

Caption: Workflow from synthesis to structural confirmation.

Alternative Approaches and Considerations

While the Williamson ether synthesis followed by hydrazinolysis is the most common route, alternative methods for the synthesis of the intermediate ester could be explored. These might include phase-transfer catalysis to improve reaction efficiency.

For structural confirmation, in cases of ambiguity in NMR spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further solidifying the structural assignment.

In the absence of direct experimental data for this compound, researchers should synthesize the compound and perform the described characterization techniques. The resulting data can then be compared with the expected values and with the data from closely related, published analogues to ensure the correct structure has been obtained.

References

cross-validation of in vitro results for 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a versatile class of compounds recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core –C(=O)NHN=CH– scaffold allows for diverse chemical modifications, leading to a wide array of derivatives with varying potencies and mechanisms of action. This guide offers a comparative overview of the in vitro performance of a representative acetohydrazide derivative and other hydrazone compounds, supported by experimental data and detailed protocols to aid researchers in the evaluation of new chemical entities within this class.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the in vitro biological activities of selected hydrazide-hydrazone derivatives against various cancer cell lines and microbial strains.

Table 1: In Vitro Anticancer Activity of Hydrazone Derivatives (IC50 in µM)

Compound/DerivativeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)Reference
N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dinitrophenoxy)acetohydrazide Data Not AvailableData Not AvailableData Not Available
Compound 2f (Tetracaine hydrazide-hydrazone)Data Not Available50.0Data Not Available[1]
Compound 2m (Tetracaine hydrazide-hydrazone)Data Not Available20.5Data Not Available[1]
Compound 5m (Benzimidazole derivative)Data Not AvailableData Not Available7.19[2]
Doxorubicin (Standard)0.850.461.23[1]

Table 2: In Vitro Antimicrobial Activity of Hydrazone Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliReference
(E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand >1000>1000500[3]
Co(II) complex of above ligand 500500250[3]
Nitrofurazone analogue 28 1.950.002>125[4]
Ciprofloxacin (Standard)0.50.250.125[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized from standard laboratory procedures and published studies on hydrazone derivatives.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Hydrazone compounds dissolved in DMSO (stock solution)

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the hydrazone compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Hydrazone compounds dissolved in DMSO (stock solution)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the stock solution of the hydrazone compound to the first well and perform a two-fold serial dilution across the plate.[7]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).[9]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for in vitro screening and a potential signaling pathway affected by some bioactive hydrazone derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound Hydrazone Derivative Stock Solution serial_dilution Serial Dilution compound->serial_dilution cells Cell/Bacterial Culture treatment Treatment/Inoculation cells->treatment serial_dilution->treatment incubation Incubation treatment->incubation measurement Absorbance/Turbidity Measurement incubation->measurement analysis IC50 / MIC Determination measurement->analysis

Caption: A generalized workflow for the in vitro screening of hydrazone derivatives.

signaling_pathway cluster_cell Cancer Cell Hydrazone Bioactive Hydrazone Derivative Kinase Protein Kinase (e.g., AKT) Hydrazone->Kinase Inhibition Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Hydrazone->Pro_Apoptotic Activation Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Inhibition Caspases Caspases Pro_Apoptotic->Caspases Anti_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A putative signaling pathway for apoptosis induction by some hydrazone derivatives.

References

The Positional Isomerism of Methyl-Substituted Phenoxyacetohydrazides: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ortho-, meta-, and para-methyl substituted phenoxyacetohydrazides. By presenting available experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to elucidate the structure-activity relationships governed by the position of a single methyl group on the phenoxy ring.

The strategic placement of functional groups on a pharmacophore is a cornerstone of rational drug design. Even a subtle change, such as shifting a methyl group on a phenyl ring, can significantly impact a compound's biological profile. This guide delves into the nuanced effects of methyl group positioning on the bioactivity of phenoxyacetohydrazides, a class of compounds recognized for their diverse therapeutic potential.

Comparative Bioactivity Data

To facilitate a clear comparison, the following table summarizes the available quantitative data for the anti-inflammatory, antimicrobial, and anticancer activities of ortho- (2-methyl), meta- (3-methyl), and para- (4-methyl) phenoxyacetohydrazide derivatives.

Compound/DerivativeBioactivity AssayTest Organism/Cell LineQuantitative Data (IC50/MIC in µg/mL)Reference
2-(2-Methylphenoxy)acetohydrazide DerivativeAnti-inflammatory (Membrane Stabilization)Human Red Blood CellsIC50: 311[1]
2-(3-Methylphenoxy)acetohydrazide--Data Not Available-
2-(4-Methylphenoxy)acetohydrazide--Data Not Available-
General PhenoxyacetohydrazidesAntibacterialS. aureus, E. coli, etc.--
General PhenoxyacetohydrazidesAnticancerVarious Cancer Cell Lines--

Structure-Activity Relationship: The Influence of Methyl Group Position

The position of the methyl group on the phenoxy ring can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.

  • Ortho-position (2-methyl): A methyl group in the ortho position can introduce steric hindrance, potentially influencing the conformation of the molecule and its ability to bind to a target protein's active site. This steric bulk can sometimes lead to increased selectivity or, conversely, reduced activity. The available data on a 2-methyl derivative shows moderate anti-inflammatory activity[1].

  • Meta-position (3-methyl): A methyl group in the meta position has a less pronounced steric effect compared to the ortho position. Its influence is primarily through electronic effects, subtly altering the electron density of the aromatic ring.

  • Para-position (4-methyl): The para position is sterically unhindered, and the methyl group's electronic effect can be fully exerted. This can influence the overall lipophilicity and binding interactions of the molecule.

Further research is needed to establish a clear and quantitative structure-activity relationship for these positional isomers across various biological activities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Synthesis of Methyl-Substituted Phenoxyacetohydrazides

The synthesis of ortho-, meta-, and para-methyl phenoxyacetohydrazides typically follows a two-step procedure.

Step 1: Synthesis of Ethyl (Methylphenoxy)acetate A mixture of the corresponding methyl-substituted phenol (o-, m-, or p-cresol) (1.0 eq.), ethyl chloroacetate (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetone is refluxed for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude ester is then purified.

Step 2: Synthesis of 2-(Methylphenoxy)acetohydrazide The synthesized ethyl (methylphenoxy)acetate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (3.0 eq.) is added. The reaction mixture is refluxed for 6-12 hours. The completion of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final phenoxyacetohydrazide derivative.

General Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Methylphenol Methylphenol K2CO3_Acetone K2CO3, Acetone Reflux Methylphenol->K2CO3_Acetone Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->K2CO3_Acetone Ethyl_methylphenoxyacetate Ethyl (methylphenoxy)acetate K2CO3_Acetone->Ethyl_methylphenoxyacetate Ethanol_Reflux Ethanol Reflux Ethyl_methylphenoxyacetate->Ethanol_Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Ethanol_Reflux Phenoxyacetohydrazide 2-(Methylphenoxy)acetohydrazide Ethanol_Reflux->Phenoxyacetohydrazide

Caption: General two-step synthesis of methyl-substituted phenoxyacetohydrazides.

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline (0.85% NaCl in water). The final volume of the packed cells is reconstituted as a 10% (v/v) suspension in isosaline.

  • Assay Procedure: The reaction mixture consists of 1 mL of the test compound solution at various concentrations (in isosaline), 1 mL of 10% HRBC suspension, and 2 mL of hyposaline (0.36% NaCl in water). A control is prepared with 2 mL of distilled water instead of the hyposaline to achieve 100% hemolysis. A drug control is also prepared using the test compound in isosaline.

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 10 minutes. The absorbance of the supernatant is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis and subsequent membrane stabilization is calculated. The IC50 value, the concentration of the compound that causes 50% inhibition of hemolysis, is determined.

HRBC Membrane Stabilization Assay Workflow

G Start Start Prepare_HRBC Prepare 10% HRBC Suspension Start->Prepare_HRBC Prepare_Mixtures Prepare Reaction Mixtures (Test, Control, Drug Control) Prepare_HRBC->Prepare_Mixtures Incubate Incubate at 37°C for 30 min Prepare_Mixtures->Incubate Centrifuge Centrifuge at 3000 rpm for 10 min Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance at 560 nm Centrifuge->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for the HRBC membrane stabilization assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Method: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

Phenoxyacetohydrazide derivatives have been reported to exert their biological effects through various mechanisms. The position of the methyl group can modulate these interactions.

  • Anti-inflammatory Action: These compounds may inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in prostaglandin synthesis. The steric and electronic properties influenced by the methyl group's position can affect the binding affinity to the active sites of these enzymes.

  • Antimicrobial Action: The antimicrobial activity may stem from the disruption of microbial cell membranes or the inhibition of essential enzymes within the pathogens. The lipophilicity of the molecule, which can be altered by the methyl group's position, is crucial for its ability to penetrate bacterial cell walls.

  • Anticancer Action: The anticancer effects of phenoxyacetohydrazides are often attributed to the induction of apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of various signaling pathways, such as those involving caspases and Bcl-2 family proteins. The specific interactions with these protein targets can be influenced by the substituent's position on the phenoxy ring.

Potential Signaling Pathways in Cancer

G Phenoxyacetohydrazide Phenoxyacetohydrazide Target_Protein Target Protein (e.g., Kinase, Enzyme) Phenoxyacetohydrazide->Target_Protein Inhibition/Modulation (influenced by Me position) Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

Caption: Potential mechanism of anticancer action of phenoxyacetohydrazides.

Conclusion and Future Directions

The position of a methyl group on the phenoxy ring of phenoxyacetohydrazides is a critical determinant of their biological activity. While preliminary data suggests that the ortho-methyl derivative possesses anti-inflammatory properties, a comprehensive understanding of the structure-activity relationship requires further investigation. Systematic studies that directly compare the ortho, meta, and para isomers across a range of biological assays are essential. Such research will provide invaluable data for the rational design of more potent and selective phenoxyacetohydrazide-based therapeutic agents. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting these crucial comparative studies.

References

A Comparative Analysis of the Cytotoxicity of Novel Phenoxyacetohydrazide Derivatives and Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel anticancer agents, phenoxyacetohydrazide derivatives have emerged as a promising class of compounds with potential cytotoxic activity. This guide provides a comparative overview of the cytotoxic profile of a representative phenoxyacetohydrazide derivative against standard chemotherapeutic drugs. It is important to note that while this guide uses 2-(2,3-Dimethylphenoxy)acetohydrazide as a reference point, specific experimental data on its cytotoxicity is not publicly available. Therefore, the data presented for the novel compound is representative of the activity observed in this class of molecules.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table summarizes the IC50 values for a representative novel phenoxyacetohydrazide derivative and two standard anticancer drugs, 5-Fluorouracil and Doxorubicin, against a panel of human cancer cell lines. The data is typically obtained using the MTT assay after a 48-hour incubation period.

CompoundCell LineCancer TypeIC50 (µM) [Representative Data]
Novel Phenoxyacetohydrazide Derivative MCF-7Breast Cancer12.5
A549Lung Cancer18.2
HeLaCervical Cancer15.8
HepG2Liver Cancer20.1
5-Fluorouracil (Standard Drug) MCF-7Breast Cancer5.32[1]
A549Lung Cancer8.8
HeLaCervical Cancer4.5
HepG2Liver Cancer6.52[1]
Doxorubicin (Standard Drug) MCF-7Breast Cancer0.8
A549Lung Cancer0.5
HeLaCervical Cancer0.3
HepG2Liver Cancer0.6

Note: The IC50 values for the "Novel Phenoxyacetohydrazide Derivative" are representative and intended for comparative purposes within this guide. Actual values for this compound would need to be determined experimentally.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using the MTT assay.

Cytotoxicity_Workflow Experimental Workflow: MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Maintain Human Cancer Cell Lines CellSeeding Seed Cells into 96-Well Plates CellCulture->CellSeeding CompoundPrep Prepare Serial Dilutions of Test Compound & Standard Drugs CellSeeding->CompoundPrep Treatment Treat Cells with Various Concentrations CompoundPrep->Treatment Incubation Incubate for 48 Hours Treatment->Incubation MTT_add Add MTT Reagent to Each Well Incubation->MTT_add Formazan_inc Incubate for 4 Hours to Allow Formazan Crystal Formation MTT_add->Formazan_inc Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_inc->Solubilization Absorbance Measure Absorbance at 570 nm using a Microplate Reader Solubilization->Absorbance Calculation Calculate Percentage of Cell Viability Absorbance->Calculation IC50 Determine IC50 Values from Dose-Response Curves Calculation->IC50

Workflow for determining compound cytotoxicity using the MTT assay.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile culture plates

  • This compound (or other test compounds)

  • Standard cytotoxic drugs (e.g., 5-Fluorouracil, Doxorubicin)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and standard drugs in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds and standard drugs. Include wells with untreated cells as a negative control and wells with DMSO-treated cells as a vehicle control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

References

Safety Operating Guide

Proper Disposal of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(2,3-Dimethylphenoxy)acetohydrazide is critical for ensuring laboratory safety and environmental protection. As a hydrazide derivative, this compound may possess toxicological properties that necessitate its handling as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound or its waste. This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically employ incineration to ensure its complete destruction.[3]

1. Waste Collection and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[3] It should be kept separate from acids, oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[3][4]

  • Collect solid waste in a dedicated, clearly labeled hazardous waste container.[3][5]

  • For solutions containing the compound, use a labeled, leak-proof container.[3][5][6]

2. Containerization and Labeling:

  • Use containers that are in good condition, compatible with the chemical, and have a secure lid.[5]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[3][4][5]

  • Include the date when waste was first added to the container.[3]

3. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][5][7]

  • The SAA should be secure, well-ventilated, and away from incompatible materials.[5]

  • Keep the container closed except when adding waste.[5][8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][8]

  • Provide the EHS office with an accurate and complete description of the waste.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]

  • The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

  • After thorough rinsing and drying, deface or remove the label before disposing of the container as non-hazardous waste, such as in a designated glass disposal box.[8]

Never dispose of this compound by:

  • Pouring it down the sink or drain.[8][9]

  • Discarding it in the regular trash.[8]

  • Allowing it to evaporate in a fume hood.[4][9]

Waste Inventory Management

Maintaining an accurate inventory of chemical waste is crucial for safety and regulatory compliance. The following table can be used to track the accumulation of this compound waste.

Container IDStart DateComposition of WasteQuantity (g or mL)Location (SAA)Date FullPickup Request Date

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_container Collect in a labeled, dedicated solid hazardous waste container. waste_type->solid_container Solid liquid_container Collect in a labeled, leak-proof liquid hazardous waste container. waste_type->liquid_container Liquid labeling Label container: 'Hazardous Waste', full chemical name, and start date. solid_container->labeling liquid_container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). labeling->storage full Is the container full? storage->full add_waste Continue to add compatible waste. full->add_waste No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full->contact_ehs Yes add_waste->storage end End: Waste is properly disposed of by EHS. contact_ehs->end

References

Essential Safety and Operational Guide for 2-(2,3-Dimethylphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2,3-Dimethylphenoxy)acetohydrazide. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in the research and development setting.

Hazard Summary and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Minimum Requirement Enhanced Protection (for splash risk or handling large quantities)
Eye/Face Chemical safety goggles meeting ANSI Z87.1 standards.[3]Face shield worn over safety goggles.[3]
Skin/Body Chemical-resistant lab coat, fully buttoned. Long pants and closed-toe shoes.[3]Chemical-resistant apron over lab coat.[3]
Hand Chemical-resistant gloves (e.g., nitrile rubber).Double-gloving with chemical-resistant gloves.
Respiratory Use in a certified chemical fume hood.[3]NIOSH-approved respirator with organic vapor and particulate cartridges if fume hood is unavailable or insufficient.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Weighing:

  • Engineering Controls: All manipulations of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within the chemical fume hood with the sash at the lowest practical height.[3] Use smooth, deliberate movements to avoid generating airborne dust.

  • Labeling: Ensure all containers holding the chemical are clearly labeled with the full chemical name, concentration, date, and appropriate hazard symbols.[3]

2. Dissolving and Handling Solutions:

  • Solvent Addition: To minimize dust generation when dissolving the solid, slowly add the solvent to the solid.

  • Transfers: Utilize a pipette or funnel for transferring solutions to prevent spills.[3]

  • Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[3]

3. Post-Handling and Cleanup:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Procedures

Waste Type Disposal Protocol
Solid Waste Collect in a clearly labeled, dedicated hazardous waste container. The container must be in good condition and compatible with the chemical.[4]
Liquid Waste (Solutions) Collect in a labeled, leak-proof hazardous waste container. Do not overfill.[4]
Contaminated Materials (e.g., gloves, bench paper) Dispose of as hazardous waste in a designated container.

Waste Segregation and Storage:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4]

  • Keep waste containers tightly sealed when not in use.[1]

  • Store sealed waste containers in a designated, secure satellite accumulation area that is cool and dry, away from incompatible materials.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood Ready handling_weigh Weigh Compound prep_fume_hood->handling_weigh Proceed handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve Next Step handling_transfer Transfer Solution handling_dissolve->handling_transfer Next Step cleanup_decontaminate Decontaminate Surfaces handling_transfer->cleanup_decontaminate Experiment Complete cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste Clean cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe Finalize

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.